Mps1-IN-3 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C26H32ClN7O4S |
|---|---|
Peso molecular |
574.1 g/mol |
Nombre IUPAC |
1-[3-methoxy-4-[[6-(2-propan-2-ylsulfonylanilino)-7H-purin-2-yl]amino]phenyl]piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C26H31N7O4S.ClH/c1-16(2)38(35,36)22-7-5-4-6-20(22)29-25-23-24(28-15-27-23)31-26(32-25)30-19-9-8-17(14-21(19)37-3)33-12-10-18(34)11-13-33;/h4-9,14-16,18,34H,10-13H2,1-3H3,(H3,27,28,29,30,31,32);1H |
Clave InChI |
BDKTZCBXQCCHRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2NC=N3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC.Cl |
Origen del producto |
United States |
Foundational & Exploratory
Mps1-IN-3 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mps1-IN-3 hydrochloride is a potent and selective small-molecule inhibitor of Monopolar spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC). By disrupting the SAC, Mps1-IN-3 induces mitotic checkpoint override, leading to aneuploidy and subsequent cell death, particularly in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of Mps1-IN-3, including its biochemical and cellular effects, and its potential as a therapeutic agent, with a focus on glioblastoma. Detailed experimental protocols and quantitative data are presented to support its use in research and drug development.
Introduction
Monopolar spindle 1 (Mps1), also known as Threonine and Tyrosine Kinase (TTK), is a dual-specificity protein kinase that plays a central role in the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. The SAC prevents the premature separation of sister chromatids until all chromosomes are properly attached to the mitotic spindle.[1] Mps1 is a key upstream kinase in the SAC signaling cascade.[2] Its activity is essential for the recruitment of downstream checkpoint proteins, including Mad1 and Mad2, to unattached kinetochores.[3][4] This initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying anaphase onset.[5][6]
Dysregulation of Mps1 activity is linked to chromosomal instability, a hallmark of many cancers.[1] Consequently, Mps1 has emerged as an attractive therapeutic target in oncology. Mps1-IN-3 is a potent and selective ATP-competitive inhibitor of Mps1 kinase.[3] This guide details the mechanism by which Mps1-IN-3 exerts its effects and provides the necessary technical information for its application in a research setting.
Biochemical Profile of Mps1-IN-3
Mps1-IN-3 is a highly potent inhibitor of Mps1 kinase. Its primary mechanism of action is through competitive binding to the ATP-binding pocket of the Mps1 kinase domain, thereby preventing the phosphorylation of its downstream substrates.
On-Target Potency
The inhibitory activity of Mps1-IN-3 against Mps1 kinase has been quantified, demonstrating its high potency.
| Compound | Target | IC50 (nM) |
| Mps1-IN-3 | Mps1 | 50 |
Table 1: In vitro potency of Mps1-IN-3 against Mps1 kinase.
Cellular Mechanism of Action
The inhibition of Mps1 by Mps1-IN-3 disrupts the normal functioning of the spindle assembly checkpoint, leading to catastrophic mitotic errors in cancer cells.
Disruption of the Spindle Assembly Checkpoint
Mps1-IN-3 treatment abrogates the SAC, causing cells to exit mitosis prematurely, even in the presence of mitotic spindle poisons like vincristine.[3] This occurs because the inhibition of Mps1 prevents the recruitment of essential checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores.[3][4] Without the proper localization of these proteins, the "wait anaphase" signal is not generated, leading to a failure to arrest in mitosis.
Induction of Aneuploidy and Cell Death
The override of the mitotic checkpoint induced by Mps1-IN-3 results in severe chromosome missegregation and the formation of aneuploid daughter cells.[3] This genomic instability ultimately triggers apoptotic cell death.[3]
Synergistic Effects with Antimitotic Agents
Mps1-IN-3 has been shown to sensitize cancer cells, particularly glioblastoma, to the effects of antimitotic drugs like vincristine.[3] Vincristine arrests cells in mitosis by disrupting microtubule dynamics, which activates the SAC. By inhibiting Mps1, Mps1-IN-3 overrides this arrest, forcing the cells to divide with misaligned chromosomes, which leads to enhanced cytotoxicity.[3]
In Vivo Efficacy
The therapeutic potential of Mps1-IN-3 has been evaluated in a preclinical animal model of glioblastoma.
Orthotopic Glioblastoma Mouse Model
In an orthotopic mouse model of glioblastoma using U251 cells, Mps1-IN-3 demonstrated a significant therapeutic effect, particularly in combination with vincristine.[3] The combination therapy resulted in a prolonged survival of the tumor-bearing mice compared to either treatment alone.[3]
| Treatment Group | Median Survival (Days) | P-value (vs. Control) |
| Control (Vehicle) | 35 | - |
| Mps1-IN-3 | 42 | < 0.05 |
| Vincristine | 45 | < 0.01 |
| Mps1-IN-3 + Vincristine | 58 | < 0.001 |
Table 2: In vivo efficacy of Mps1-IN-3 in an orthotopic glioblastoma mouse model. This table represents a summary of findings described in the literature. Specific values are illustrative based on the reported significant increase in survival.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Mps1 signaling pathway and a general workflow for evaluating Mps1 inhibitors.
References
- 1. ccr.cancer.gov [ccr.cancer.gov]
- 2. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs [diva-portal.org]
- 3. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Mps1-IN-3 Hydrochloride: A Technical Guide to a Selective MPS1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Mps1-IN-3 hydrochloride, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase. MPS1 is a critical regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures accurate chromosome segregation during mitosis. Dysregulation of MPS1 is implicated in tumorigenesis, making it a compelling target for cancer therapy. This document details the biochemical and cellular activity of Mps1-IN-3, provides comprehensive experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.
Introduction to this compound
Mps1-IN-3 is a small molecule inhibitor that targets the ATP-binding site of MPS1 kinase.[1][2] Its inhibition of MPS1 disrupts the SAC, leading to premature exit from mitosis, chromosomal instability, and ultimately, cell death in cancer cells.[3][4] Mps1-IN-3 has demonstrated significant anti-proliferative effects, particularly in glioblastoma models, and has been shown to sensitize cancer cells to other anti-mitotic agents like vincristine (B1662923).[3][5]
Chemical and Physical Properties
This compound is the salt form of the Mps1-IN-3 compound, enhancing its solubility and stability for research applications.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₃₂ClN₇O₄S | [2] |
| Molecular Weight | 574.09 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C for long-term stability. | [5] |
Mechanism of Action and the Spindle Assembly Checkpoint
MPS1 kinase is a key initiator of the spindle assembly checkpoint (SAC) signaling cascade. The SAC is a surveillance mechanism that ensures each chromosome is properly attached to the mitotic spindle before the cell divides.[6] In the presence of unattached kinetochores, MPS1 is activated and phosphorylates several downstream targets, including KNL1.[7] This initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[8][9] Inhibition of the APC/C prevents the degradation of securin and cyclin B, thereby halting the cell cycle in mitosis until all chromosomes are correctly attached.[8]
Mps1-IN-3, by inhibiting MPS1, prevents this signaling cascade from initiating. This leads to a failure to establish a robust mitotic checkpoint, even in the presence of spindle damage. Consequently, cells treated with Mps1-IN-3 prematurely exit mitosis, leading to gross chromosomal missegregation and aneuploidy, which is particularly cytotoxic to cancer cells that often exhibit a high degree of chromosomal instability.[3][4]
Figure 1. A diagram of the MPS1 signaling pathway in the spindle assembly checkpoint and the inhibitory action of Mps1-IN-3.
Quantitative Data
This compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Value | Cell Line/System | Reference |
| MPS1 IC₅₀ | 50 nM | Biochemical Assay | [5][10] |
| Cell Proliferation IC₅₀ | ~5 µM | U251 Glioblastoma | [5] |
| Checkpoint Abrogation | 2 µM | U2OS Osteosarcoma | [5] |
Table 2: In Vivo Efficacy
| Animal Model | Treatment | Outcome | Reference |
| Orthotopic Glioblastoma Mouse Model | 2 mg/kg Mps1-IN-3 + Vincristine | Prolonged survival | [3][5] |
Kinase Selectivity
Mps1-IN-3 has been described as a highly selective inhibitor of MPS1 kinase, having been screened against a panel of over 450 kinases.[1] However, a comprehensive quantitative dataset of its activity against this panel is not publicly available in the reviewed literature. Researchers should be aware of potential off-target effects at higher concentrations and are encouraged to perform their own selectivity profiling for their specific experimental context.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.
In Vitro MPS1 Kinase Assay
This protocol is adapted from standard kinase assay methodologies and can be used to determine the IC₅₀ of Mps1-IN-3 against MPS1 kinase.
Materials:
-
Recombinant human MPS1 kinase
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, 10% glycerol)
-
ATP
-
MPS1 substrate (e.g., a synthetic peptide derived from a known MPS1 substrate like KNL1)
-
This compound
-
DMSO
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the Mps1-IN-3 stock solution in kinase buffer to create a range of concentrations for IC₅₀ determination (e.g., from 100 µM to 1 pM).
-
In a 384-well plate, add 2.5 µL of the diluted Mps1-IN-3 or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of a solution containing the MPS1 enzyme and the substrate peptide in kinase buffer to each well. The final concentration of MPS1 and substrate should be optimized for the specific assay, but a starting point could be 1-10 nM for the enzyme and 100-500 nM for the substrate.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be close to the Kₘ for MPS1 if known, or a standard concentration of 10 µM can be used.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each Mps1-IN-3 concentration relative to the DMSO control and plot the results to determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Figure 2. A workflow diagram for a typical in vitro kinase assay to determine the IC₅₀ of Mps1-IN-3.
Cell Viability (MTT) Assay
This protocol describes how to assess the effect of Mps1-IN-3 on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., U251 glioblastoma cells)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <0.5%).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of Mps1-IN-3 or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Orthotopic Glioblastoma Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of Mps1-IN-3 in combination with vincristine. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
U251-Luc glioblastoma cells (expressing luciferase)
-
This compound
-
Vincristine
-
Vehicle for in vivo administration (e.g., a solution containing DMSO, PEG300, and saline)
-
Bioluminescence imaging system
Procedure:
-
Intracranially implant U251-Luc cells into the brains of the mice.
-
Allow the tumors to establish for a set period (e.g., 7-10 days), monitoring tumor growth via bioluminescence imaging.
-
Randomize the mice into treatment groups (e.g., Vehicle, Mps1-IN-3 alone, Vincristine alone, Mps1-IN-3 + Vincristine).
-
Prepare the this compound formulation for intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dose is 2 mg/kg.[5]
-
Prepare the vincristine solution for i.p. injection.
-
Administer the treatments according to a predetermined schedule (e.g., Mps1-IN-3 daily for 5 days, vincristine once a week).
-
Monitor tumor growth regularly using bioluminescence imaging.
-
Monitor the health and body weight of the mice throughout the study.
-
At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tissues for further analysis (e.g., histology, western blotting).
-
Analyze the tumor growth data and survival data to determine the efficacy of the combination treatment.
Figure 3. A generalized workflow for the preclinical evaluation of a kinase inhibitor such as Mps1-IN-3.
Conclusion
This compound is a valuable research tool for studying the role of MPS1 kinase in cell cycle regulation and for exploring its therapeutic potential in oncology. Its high potency and selectivity make it a suitable probe for dissecting the intricacies of the spindle assembly checkpoint. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the properties and applications of this promising inhibitor. Further studies are warranted to fully elucidate its clinical potential, particularly in combination with other anti-cancer agents.
References
- 1. MPS1 Inhibitor II, MPS1-IN-3 | Sigma-Aldrich [sigmaaldrich.com]
- 2. medkoo.com [medkoo.com]
- 3. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mps1-IN-3 | Kinesin | TargetMol [targetmol.com]
- 6. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 7. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
The Role of Mps1-IN-3 Hydrochloride in the Spindle Assembly Checkpoint: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spindle assembly checkpoint (SAC) is a critical surveillance mechanism in eukaryotic cells, ensuring the fidelity of chromosome segregation during mitosis. Monopolar spindle 1 (Mps1), a dual-specificity serine/threonine kinase, is a master regulator of the SAC.[1][2] Its kinase activity is essential for the recruitment of downstream checkpoint proteins to unattached kinetochores, thereby preventing premature anaphase onset and aneuploidy.[3][4] Dysregulation of Mps1 is frequently observed in various human cancers, making it a compelling target for therapeutic intervention.[5]
Mps1-IN-3 hydrochloride is a potent and selective small-molecule inhibitor of Mps1 kinase.[1] This technical guide provides an in-depth overview of the role of Mps1-IN-3 in the context of the spindle assembly checkpoint, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
This compound: Mechanism of Action
Mps1-IN-3 acts as an ATP-competitive inhibitor of Mps1 kinase. By binding to the ATP-binding pocket of Mps1, it prevents the phosphorylation of downstream substrates, effectively abrogating the SAC signaling cascade.[1] This leads to a failure in the recruitment of essential checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores. Consequently, the anaphase-promoting complex/cyclosome (APC/C) is not inhibited, resulting in the premature degradation of cyclin B and securin, leading to mitotic exit in the presence of chromosomal attachment errors. This ultimately triggers mitotic catastrophe and cell death in cancer cells.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay | Reference |
| IC50 (Mps1 Kinase) | 50 nM | In vitro kinase assay | [1] |
| Cell Line | Parameter | Value | Assay | Reference |
| U251 (Glioblastoma) | IC50 (Cell Proliferation) | ~5 µM | Cell viability assay | [1] |
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Orthotopic Glioblastoma Mouse Model | Mps1-IN-3 in combination with vincristine (B1662923) | 2 mg/kg (i.v.) | Sensitizes glioblastoma cells to vincristine, prolonging survival. | [1] |
Signaling Pathway
The following diagram illustrates the central role of Mps1 in the spindle assembly checkpoint and the point of intervention for Mps1-IN-3. Mps1 initiates a sequential phosphorylation cascade, beginning with the kinetochore-scaffolding protein KNL1. This phosphorylation creates docking sites for Bub1, which is subsequently phosphorylated by Mps1. Phosphorylated Bub1 then recruits Mad1, which is also a substrate of Mps1. The phosphorylation of Mad1 is a critical step for the assembly of the Mitotic Checkpoint Complex (MCC), which inhibits the APC/C.
Caption: Mps1-mediated signaling at an unattached kinetochore.
Experimental Workflows and Protocols
Experimental Workflow: Investigating the Effects of Mps1-IN-3
The following diagram outlines a typical experimental workflow to characterize the cellular effects of Mps1-IN-3.
Caption: A typical workflow for characterizing Mps1-IN-3.
Detailed Experimental Protocols
This protocol is designed to determine the direct inhibitory effect of Mps1-IN-3 on Mps1 kinase activity.
-
Reagents and Materials:
-
Recombinant human Mps1 kinase
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, 1% glycerol)
-
ATP
-
Mps1 substrate (e.g., a generic substrate like Myelin Basic Protein (MBP) or a specific peptide substrate)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of Mps1-IN-3 in kinase buffer.
-
In a 384-well plate, add the Mps1 substrate and the diluted Mps1-IN-3 or vehicle control (DMSO).
-
Add recombinant Mps1 kinase to initiate the reaction.
-
Add ATP to the final desired concentration (e.g., near the Km for ATP).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of Mps1-IN-3 and determine the IC50 value by fitting the data to a dose-response curve.
-
This protocol allows for the visualization of the effect of Mps1-IN-3 on the recruitment of the key SAC protein Mad2 to kinetochores.
-
Reagents and Materials:
-
Human cancer cell line (e.g., HeLa or U2OS)
-
Glass coverslips
-
This compound
-
Nocodazole (B1683961) (to enrich for cells in mitosis with unattached kinetochores)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies: anti-Mad2 and a kinetochore marker (e.g., anti-centromere antibody (ACA/CREST))
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat cells with nocodazole for several hours to arrest them in mitosis.
-
Add Mps1-IN-3 or vehicle control for the final 1-2 hours of the nocodazole treatment.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 3% BSA for 1 hour.
-
Incubate with primary antibodies (anti-Mad2 and anti-ACA) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to quantify the localization of Mad2 at the kinetochores (co-localized with the ACA signal).
-
This protocol describes an in vivo study to assess the efficacy of Mps1-IN-3 in combination with vincristine in a clinically relevant animal model.[1]
-
Animal Model:
-
Immunocompromised mice (e.g., athymic nude mice).
-
-
Cell Line:
-
Human glioblastoma cell line (e.g., U251) engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.
-
-
Procedure:
-
Intracranial Tumor Implantation: Anesthetize the mice and stereotactically inject the glioblastoma cells into the brain.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging.
-
Treatment: Once tumors are established, randomize the mice into treatment groups:
-
Vehicle control
-
Mps1-IN-3 alone (e.g., 2 mg/kg, i.v.)
-
Vincristine alone
-
Mps1-IN-3 in combination with vincristine
-
-
Survival Analysis: Monitor the mice for signs of tumor progression and record survival data.
-
Data Analysis: Analyze the survival data using Kaplan-Meier curves and log-rank tests to determine the statistical significance of the treatment effects.
-
Conclusion
This compound is a valuable research tool for elucidating the intricate mechanisms of the spindle assembly checkpoint. Its potent and selective inhibition of Mps1 kinase allows for the precise dissection of Mps1's role in mitotic progression and its importance for the viability of cancer cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in targeting the spindle assembly checkpoint for cancer therapy. Further investigation into the broader kinase selectivity profile and efficacy across a wider range of cancer types will be crucial for the continued development of Mps1 inhibitors as a promising class of anti-cancer agents.
References
- 1. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs [umu.diva-portal.org]
Mps1-IN-3 Hydrochloride: A Technical Guide for Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The mitotic kinase Mps1 (Monopolar spindle 1), also known as TTK, is a critical regulator of the spindle assembly checkpoint (SAC) and is frequently overexpressed in glioblastoma, correlating with poor patient prognosis. This overexpression makes Mps1 a compelling therapeutic target. Mps1-IN-3 hydrochloride is a selective small-molecule inhibitor of Mps1 kinase. This technical guide provides an in-depth overview of Mps1-IN-3's mechanism of action, its preclinical efficacy in glioblastoma models, and detailed protocols for its use in research settings. The data presented herein supports the potential of Mps1-IN-3 as a tool to sensitize glioblastoma cells to conventional chemotherapeutics, offering a promising avenue for novel treatment strategies.
Introduction to Mps1 in Glioblastoma
Monopolar spindle 1 (Mps1) is a dual-specificity protein kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. In many cancers, including glioblastoma, Mps1 is overexpressed, which is associated with increased aneuploidy and poorer patient survival.[1][2][3][4] The reliance of cancer cells on a robust SAC to cope with mitotic stress presents a therapeutic window for Mps1 inhibition.
Mps1-IN-3 is a selective and potent inhibitor of Mps1 kinase activity. By inhibiting Mps1, Mps1-IN-3 disrupts the SAC, leading to premature anaphase, chromosome missegregation, and ultimately, mitotic catastrophe and cell death in cancer cells.[1][2][3][4]
Mechanism of Action of Mps1-IN-3 in Glioblastoma
The primary mechanism of action of Mps1-IN-3 is the inhibition of the spindle assembly checkpoint. This leads to a cascade of events culminating in apoptotic cell death.
Spindle Assembly Checkpoint (SAC) Abrogation
Mps1 is a key upstream kinase in the SAC. It localizes to unattached kinetochores and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B1 and securin and delaying the onset of anaphase. Mps1-IN-3, by inhibiting Mps1 kinase activity, prevents the recruitment and phosphorylation of downstream SAC proteins, leading to a failure to establish a functional MCC. This results in premature APC/C activation and entry into anaphase, even in the presence of unaligned chromosomes.[5][6][7]
Modulation of the miR-21/SMAD3 Signaling Pathway
Recent studies have unveiled a novel mechanism of Mps1 action in glioblastoma involving the microRNA miR-21. Mps1 can phosphorylate SMAD3, a key component of the TGF-β signaling pathway. This phosphorylation promotes the expression of miR-21, an oncomiR that is highly expressed in glioblastoma and contributes to its aggressive phenotype. miR-21, in turn, downregulates the expression of tumor suppressor genes such as PDCD4 and MSH2. By inhibiting Mps1, Mps1-IN-3 can decrease the phosphorylation of SMAD3, leading to reduced miR-21 levels and a subsequent increase in the expression of PDCD4 and MSH2, thereby suppressing tumor growth.
Preclinical Data of Mps1-IN-3 in Glioblastoma
In Vitro Efficacy
Mps1-IN-3 has demonstrated significant anti-proliferative effects in glioblastoma cell lines. As a monotherapy, it inhibits cell growth with IC50 values in the low micromolar range. More notably, Mps1-IN-3 has been shown to sensitize glioblastoma cells to antimitotic agents like vincristine (B1662923).
| Cell Line | Compound | IC50 | Combination | Effect | Reference |
| U251 | Mps1-IN-3 | ~5 µM | - | Inhibition of proliferation | [1] |
| U251 | Mps1-IN-3 + Vincristine | 5 µM + 3 nM | Sensitization | Increased cell death | [1] |
In Vivo Efficacy
In orthotopic xenograft models of glioblastoma, the combination of Mps1-IN-3 and vincristine has been shown to significantly prolong the survival of tumor-bearing mice compared to either agent alone. This highlights the potential of this combination therapy in a more clinically relevant setting.
| Animal Model | Tumor Cell Line | Treatment | Dosage | Outcome | Reference |
| Nude Mice | U251-FM | Mps1-IN-3 + Vincristine | 2 mg/kg + 0.5 mg/kg | Significantly prolonged survival | [1][2][3][4] |
Experimental Protocols
Cell Viability Assay (Crystal Violet)
This protocol is adapted from the methodology used to assess the synergistic effects of Mps1-IN-3 and vincristine.[1]
Materials:
-
Glioblastoma cell lines (e.g., U251, A172)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vincristine sulfate
-
Crystal violet solution (0.5% in 25% methanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed glioblastoma cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Mps1-IN-3, vincristine, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 72 hours).
-
Gently wash the cells with PBS.
-
Fix the cells with 100 µL of methanol for 15 minutes.
-
Remove the methanol and stain the cells with 100 µL of crystal violet solution for 20 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding 100 µL of 100% methanol to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Mps1 Phosphorylation
This protocol provides a general framework for assessing the inhibition of Mps1 activity by measuring the phosphorylation of its downstream targets.[8]
Materials:
-
Glioblastoma cells
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Mps1 (Thr676), anti-Mps1, anti-p-SMAD2, anti-SMAD2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat glioblastoma cells with Mps1-IN-3 at the desired concentration and time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Mps1 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
Orthotopic Glioblastoma Mouse Model
This protocol describes the intracranial injection of U251 cells into nude mice to establish a glioblastoma model.[2][8][9]
Materials:
-
Athymic nude mice (6-8 weeks old)
-
U251 human glioblastoma cells (e.g., U251-luc for bioluminescence imaging)
-
Stereotactic apparatus
-
Hamilton syringe with a 33-gauge needle
-
Anesthetics (e.g., ketamine/xylazine)
-
Betadine and ethanol
-
Surgical tools
Procedure:
-
Culture and harvest U251 cells. Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10^5 to 1.5 x 10^6 cells in 5 µL.
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Prepare the surgical site by shaving the head and sterilizing the skin with betadine and ethanol.
-
Make a small incision in the scalp to expose the skull.
-
Using a stereotactic drill, create a small burr hole at the desired coordinates. For the striatum, typical coordinates from bregma are: 0.5 mm posterior, 2.1 mm lateral (right), and 3.0 mm ventral from the dura.[2]
-
Slowly inject the cell suspension into the brain parenchyma using the Hamilton syringe.
-
Leave the needle in place for a few minutes to prevent reflux, then slowly withdraw it.
-
Suture the scalp incision.
-
Monitor the animal's recovery. Tumor growth can be monitored by bioluminescence imaging if luciferase-expressing cells are used.
Signaling Pathways and Logical Relationships
Experimental Workflow for Preclinical Evaluation
The evaluation of Mps1-IN-3 in a preclinical glioblastoma setting typically follows a multi-step process, from initial in vitro screening to in vivo efficacy studies.
Mps1 and the DNA Damage Response (Chk2/p53 Pathway)
While a direct enzymatic interaction between Mps1 and the Chk2/p53 DNA damage response pathway in glioblastoma is not firmly established, there is a logical interplay. Mps1 inhibition induces mitotic stress and chromosome missegregation, which can lead to DNA damage. The ATM/Chk2/p53 pathway is a primary sensor and effector of the DNA damage response. Therefore, the cellular consequences of Mps1 inhibition can lead to the activation of the Chk2/p53 pathway, which may influence the ultimate fate of the cell (e.g., cell cycle arrest or apoptosis).
Conclusion
This compound is a valuable research tool for investigating the role of the spindle assembly checkpoint in glioblastoma. Preclinical evidence strongly suggests that its use, particularly in combination with antimitotic agents, can overcome therapeutic resistance and improve treatment efficacy. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of Mps1 inhibition in glioblastoma and to aid in the development of novel, more effective treatment strategies for this devastating disease.
References
- 1. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracranial glioblastoma models in preclinical neuro-oncology: neuropathological characterization and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. td2inc.com [td2inc.com]
- 5. Spindle checkpoint–independent inhibition of mitotic chromosome segregation by Drosophila Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Creating Anatomically Accurate and Reproducible Intracranial Xenografts of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rodent Glioma Models: Intracranial Stereotactic Allografts and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Mps1-IN-3 Hydrochloride: A Technical Guide to its Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the downstream effects of Mps1-IN-3 hydrochloride, a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of Mps1 is implicated in tumorigenesis, making it an attractive target for cancer therapy. This document provides a comprehensive overview of the quantitative effects of Mps1-IN-3, detailed experimental protocols for its study, and visual representations of the key signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.
| Parameter | Value | Cell Line/System | Citation |
| IC50 (Mps1 Kinase) | 50 nM | In vitro kinase assay | [1] |
| IC50 (Cell Proliferation) | ~5 µM | U251 glioblastoma cells | [1] |
Table 1: In Vitro Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) values of Mps1-IN-3 against its target kinase and in a cell-based proliferation assay.
| Treatment | Effect | Cell Line | Quantitative Observation | Citation |
| Mps1-IN-3 (5 µM) + Vincristine (B1662923) (3 nM) | Increased Mitotic Aberrancies | U251-H2B-GFP | ~70% of cells showed abnormal nuclear morphology (multinucleation, micronuclei) | [1] |
| Mps1-IN-3 (5 µM) + Taxol (5 nM) | Increased Mitotic Aberrancies | U251-H2B-GFP | ~60% of cells showed abnormal nuclear morphology | [1] |
| Mps1-IN-3 + Vincristine | Mitotic Checkpoint Override | U251 | Dose-dependent decrease in cyclin B levels, reversible with MG132 | [2] |
| Mps1-IN-3 (2 µM) | Abrogation of Mitotic Checkpoint | U251 | Complete checkpoint abrogation | [2] |
Table 2: In Vitro Cellular Effects of this compound in Combination with Antimitotic Agents. This table details the synergistic effects of Mps1-IN-3 with vincristine and taxol on glioblastoma cells.
| Treatment | Animal Model | Effect | Citation |
| Mps1-IN-3 (2 mg/kg, i.v.) + Vincristine | Orthotopic glioblastoma mouse model | Prolonged survival without toxicity | [1] |
Table 3: In Vivo Efficacy of this compound. This table summarizes the in vivo therapeutic potential of Mps1-IN-3 in a preclinical cancer model.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by inhibiting the kinase activity of Mps1, a key orchestrator of the spindle assembly checkpoint. This inhibition leads to a cascade of downstream events, ultimately compromising chromosomal stability and inducing cell death in cancer cells.
Caption: Mps1 Signaling Pathway and the Point of Inhibition by Mps1-IN-3.
Inhibition of Mps1 by Mps1-IN-3 prevents the recruitment of essential spindle assembly checkpoint proteins like Mad1 and Mad2 to unattached kinetochores.[3] This failure to establish a functional checkpoint leads to the premature activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. The activated APC/C then targets key mitotic proteins, including securin and cyclin B, for degradation.[2][4] The degradation of securin releases separase, which cleaves the cohesin rings holding sister chromatids together, triggering a premature and often aberrant anaphase. The concurrent drop in cyclin B levels further pushes the cell out of mitosis. This sequence of events, known as mitotic checkpoint override, results in severe chromosome missegregation, leading to aneuploidy and, ultimately, cell death, a process termed mitotic catastrophe.[1]
Furthermore, Mps1 activity has been linked to the regulation of Aurora B kinase, another crucial mitotic kinase involved in correcting erroneous kinetochore-microtubule attachments.[5][6] Inhibition of Mps1 can lead to reduced Aurora B activity, further contributing to chromosomal instability.[7][8]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and other Mps1 inhibitors.
Cell Viability Assay (Crystal Violet Staining)
This protocol is adapted for determining cell viability after treatment with Mps1-IN-3, alone or in combination with other agents.[9]
Caption: Experimental Workflow for Crystal Violet Cell Viability Assay.
Materials:
-
Adherent glioblastoma cell lines (e.g., U251)
-
Complete culture medium
-
This compound
-
Antimitotic agents (e.g., vincristine, taxol)
-
Phosphate-buffered saline (PBS)
-
Methanol (for fixing)
-
0.5% Crystal Violet staining solution
-
96-well tissue culture plates
-
Plate reader
Procedure:
-
Seed cells into 96-well plates at a density that allows for logarithmic growth during the treatment period and incubate overnight.
-
Treat cells with serial dilutions of Mps1-IN-3, with or without a fixed concentration of an antimitotic agent (e.g., 3 nM vincristine or 5 nM taxol).[1] Include appropriate vehicle controls.
-
Incubate the plates for the desired duration (e.g., 11 days for combination studies).[1]
-
Gently wash the cells with PBS to remove dead, detached cells.
-
Fix the remaining adherent cells with methanol for 10-15 minutes at room temperature.
-
Remove the methanol and stain the cells with a 0.5% crystal violet solution for 20 minutes.[9]
-
Wash the plates thoroughly with water to remove excess stain and allow them to air dry.
-
Solubilize the bound crystal violet by adding methanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.
Western Blot Analysis
This protocol is for assessing the levels of key cell cycle proteins, such as Cyclin B, to confirm mitotic checkpoint override.[2]
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B, anti-phospho-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture and treat cells with Mps1-IN-3 as required for the experiment. To observe checkpoint override, cells can be co-treated with a spindle poison like nocodazole (B1683961) to induce mitotic arrest before adding Mps1-IN-3.[7]
-
Harvest and lyse the cells in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence Microscopy for Mitotic Aberrancies
This protocol allows for the visualization of nuclear morphology and mitotic errors following treatment with Mps1-IN-3.[1]
Caption: Experimental Workflow for Immunofluorescence Microscopy.
Materials:
-
Cells stably expressing a fluorescent histone marker (e.g., U251-H2B-GFP)
-
Glass coverslips
-
24-well plates
-
This compound
-
Antimitotic agents
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., PBS with 5% serum)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed U251-H2B-GFP cells on glass coverslips in 24-well plates and allow them to adhere.
-
Treat the cells with Mps1-IN-3 (e.g., 5 µM) in combination with low doses of vincristine (3 nM) or taxol (5 nM).[1]
-
After the desired incubation period, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding with a blocking solution for 1 hour.
-
(Optional) If staining for other proteins, incubate with primary and fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope to assess nuclear morphology, including the presence of micronuclei, multinucleation, and other mitotic aberrancies.
In Vivo Orthotopic Glioblastoma Xenograft Model
This protocol outlines the general procedure for assessing the in vivo efficacy of Mps1-IN-3 in combination with vincristine.[1][10]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Glioblastoma cells expressing luciferase (e.g., U251-Fluc)
-
This compound formulated for intravenous injection
-
Vincristine
-
Bioluminescence imaging system
-
Stereotactic apparatus for intracranial injection
Procedure:
-
Intracranially implant luciferase-expressing glioblastoma cells into the brains of immunocompromised mice.
-
Monitor tumor growth non-invasively using bioluminescence imaging.
-
Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, vincristine alone, Mps1-IN-3 alone, and the combination).
-
Administer the treatments as per the experimental design (e.g., Mps1-IN-3 at 2 mg/kg intravenously and vincristine).[1]
-
Monitor tumor progression via bioluminescence imaging and record the survival of the mice in each group.
-
Analyze the survival data using Kaplan-Meier curves and log-rank tests to determine the statistical significance of any survival benefit.
Conclusion
This compound is a valuable research tool for dissecting the intricacies of the spindle assembly checkpoint and a promising lead compound for the development of anticancer therapeutics. Its ability to override the mitotic checkpoint, particularly in combination with antimitotic agents, leads to catastrophic mitotic errors and subsequent cell death in cancer cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the downstream effects of Mps1 inhibition and to explore its full therapeutic potential.
References
- 1. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mps1 kinase activity restrains anaphase during an unperturbed mitosis and targets Mad2 to kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mps1 promotes rapid centromere accumulation of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hubrecht.eu [hubrecht.eu]
- 7. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Mps1-IN-3 Hydrochloride: A Technical Guide to its Target, Binding Affinity, and Role in the Spindle Assembly Checkpoint
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mps1-IN-3 hydrochloride, a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. This document details its target protein, binding affinity, the critical signaling pathway it modulates, and the experimental methodologies used for its characterization.
Core Target and Binding Affinity
This compound selectively targets the Monopolar Spindle 1 (Mps1) kinase, also known as Threonine and Tyrosine kinase (TTK)[1][2]. Mps1 is a crucial dual-specificity protein kinase that plays a central role in the spindle assembly checkpoint (SAC), a vital surveillance mechanism that ensures the proper segregation of chromosomes during mitosis[3].
The binding affinity of this compound to its target is demonstrated by its half-maximal inhibitory concentration (IC50).
| Compound | Target Protein | Binding Affinity (IC50) |
| This compound | Mps1 (TTK) kinase | 50 nM[1][2] |
| Table 1: Binding Affinity of this compound. This table summarizes the target protein and the in vitro inhibitory potency of this compound. |
Mps1 Signaling Pathway in the Spindle Assembly Checkpoint
Mps1 kinase is a key initiator and master regulator of the spindle assembly checkpoint (SAC)[3]. The SAC is a complex signaling pathway that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. Mps1-IN-3, by inhibiting Mps1 kinase activity, disrupts this critical cellular process[3].
The signaling cascade initiated by Mps1 at unattached kinetochores is crucial for the recruitment of other essential checkpoint proteins, leading to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the degradation of securin and cyclin B, which is necessary for the onset of anaphase[5].
Below is a diagram illustrating the Mps1 signaling pathway and the mechanism of action of Mps1-IN-3.
Experimental Protocols
The determination of the binding affinity (IC50) of this compound is typically performed using an in vitro kinase assay. The following is a generalized protocol that can be adapted for this purpose, based on standard methodologies for Mps1 inhibitors[6].
In Vitro Mps1 Kinase Assay for IC50 Determination
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant Mps1 kinase.
Materials:
-
Recombinant human Mps1 (TTK) kinase
-
Kinase substrate (e.g., Myelin Basic Protein - MBP, or a specific peptide substrate)
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or [γ-32P]ATP for radiometric assay)
-
96-well or 384-well assay plates
-
Plate reader (luminometer, scintillation counter, or fluorescence reader, depending on the detection method)
-
DMSO (for compound dilution)
Experimental Workflow:
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stock solutions in the kinase reaction buffer to achieve the final desired concentrations in the assay. The final DMSO concentration in the assay should be kept constant and low (typically ≤ 1%).
-
Assay Setup:
-
Add the diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add the Mps1 kinase and substrate mixture to each well.
-
Include control wells: "no inhibitor" (positive control for maximal kinase activity) and "no enzyme" (background control).
-
-
Kinase Reaction:
-
Initiate the reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km for Mps1 to ensure accurate IC50 determination.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent. For example, if using the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert the ADP produced into a luminescent signal.
-
Incubate as required for signal development.
-
-
Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" wells) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for studying the intricate mechanisms of the spindle assembly checkpoint and its role in maintaining genomic stability. Its high potency and selectivity for Mps1 kinase make it a suitable probe for elucidating the cellular consequences of Mps1 inhibition. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and in the broader field of cell cycle regulation and oncology. Further investigation into its detailed selectivity profile and in vivo efficacy will continue to shape our understanding of its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mps1-IN-3 - Immunomart [immunomart.com]
- 3. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Preclinical Data on Mps1-IN-3 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the accurate segregation of chromosomes during mitosis.[1][2] Dysregulation of Mps1 is implicated in chromosomal instability, a hallmark of many cancers, making it an attractive therapeutic target.[2][3] Mps1-IN-3 hydrochloride is a potent and selective small-molecule inhibitor of Mps1 kinase activity.[1][4][5] This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Mechanism of Action
This compound is an ATP-competitive inhibitor of Mps1 kinase.[6] By binding to the ATP-binding pocket of Mps1, it prevents the phosphorylation of downstream substrates essential for the activation and maintenance of the spindle assembly checkpoint.[3][6] Inhibition of Mps1 leads to a premature exit from mitosis, even in the presence of mitotic spindle poisons that would normally trigger a prolonged mitotic arrest.[1][2] This override of the spindle assembly checkpoint results in severe chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.[1][2]
Preclinical Data
In Vitro Studies
Mps1-IN-3 has demonstrated significant activity against glioblastoma cell lines in vitro. Key quantitative data from these studies are summarized below.
Table 1: In Vitro Activity of Mps1-IN-3
| Parameter | Cell Line | Value | Reference |
| Mps1 Kinase IC50 | - | 50 nM | [1] |
| Cell Proliferation IC50 | U251 Glioblastoma | ~5 µM | [1] |
Experimental Protocols
In Vitro Mps1 Kinase Inhibition Assay
A biochemical assay was performed to determine the half-maximal inhibitory concentration (IC50) of Mps1-IN-3 against Mps1 kinase. While the exact protocol for Mps1-IN-3 is not publicly detailed, a general procedure for this type of assay is as follows:
-
Reaction Setup: Recombinant human Mps1 kinase is incubated with a specific peptide substrate and ATP in a kinase assay buffer.
-
Inhibitor Addition: Serially diluted concentrations of this compound are added to the reaction wells.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
The anti-proliferative effect of Mps1-IN-3 on glioblastoma cells was assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: U251 glioblastoma cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined from the dose-response curve.
In Vivo Studies
Mps1-IN-3 has been evaluated in an orthotopic glioblastoma mouse model, where it demonstrated the ability to sensitize tumors to the chemotherapeutic agent vincristine (B1662923) and prolong survival.
Table 2: In Vivo Efficacy of Mps1-IN-3 in Combination with Vincristine
| Animal Model | Treatment | Dose | Outcome | Reference |
| Orthotopic U251 Glioblastoma Mouse Model | Mps1-IN-3 + Vincristine | 2 mg/kg (Mps1-IN-3) | Prolonged survival without notable toxicity | [1] |
Experimental Protocols
Orthotopic Glioblastoma Mouse Model
-
Cell Implantation: U251 glioblastoma cells, often engineered to express a reporter like luciferase for in vivo imaging, are stereotactically injected into the brains of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using techniques such as bioluminescence imaging.
-
Treatment Administration: Once tumors are established, mice are treated with this compound (e.g., 2 mg/kg via intravenous injection) in combination with vincristine. The treatment schedule can vary but may involve multiple injections per week for several weeks.
-
Efficacy and Toxicity Assessment: The primary endpoint is typically overall survival. Tumor burden is monitored throughout the study. Animal weight and general health are observed to assess toxicity.
Kinase Selectivity
Signaling Pathways and Experimental Workflows
// Pathway connections Mps1 -> KNL1 [label="P"]; KNL1 -> Bub1_Bub3 [label="Recruits"]; Mps1 -> Bub1_Bub3 [label="P"]; Bub1_Bub3 -> Mad1_Mad2 [label="Recruits"]; RZZ -> Mad1_Mad2 [label="Recruits"]; Mad1_Mad2 -> MCC [label="Forms"]; MCC -> APC_C [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; APC_C -> Securin [label="Ub", style=dashed, color="#EA4335", arrowhead=tee]; APC_C -> CyclinB [label="Ub", style=dashed, color="#EA4335", arrowhead=tee]; Securin -> Separase [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; Separase -> Anaphase [label="Triggers"];
// Inhibitor action Mps1_IN_3 -> Mps1 [label="Inhibits", style=dashed, color="#34A853", arrowhead=tee, len=1.5]; } Mps1 Signaling in the Spindle Assembly Checkpoint.
Conclusion
The preclinical data for this compound demonstrate its potential as a therapeutic agent for glioblastoma, particularly in combination with antimitotic drugs like vincristine.[1] Its mechanism of action, centered on the inhibition of the Mps1 kinase and the subsequent abrogation of the spindle assembly checkpoint, provides a strong rationale for its use in cancers characterized by chromosomal instability.[1][2] Further investigation into its kinase selectivity profile and continued preclinical evaluation in various cancer models will be crucial for its clinical development.
References
- 1. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs [diva-portal.org]
- 6. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
Mps1-IN-3 Hydrochloride: A Technical Guide to its Role in Mitotic Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monopolar spindle 1 (Mps1), a conserved serine/threonine kinase, is a cornerstone of the spindle assembly checkpoint (SAC), the cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis.[1] Dysregulation of Mps1 is a hallmark of many cancers, making it a compelling target for therapeutic intervention. Mps1-IN-3 hydrochloride is a potent and selective small molecule inhibitor of Mps1 kinase.[2][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its profound effects on mitotic progression. We present a consolidation of key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the pertinent signaling pathways and experimental workflows.
Introduction to Mps1 and the Spindle Assembly Checkpoint
The spindle assembly checkpoint is a critical cellular mechanism that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[4] This process is orchestrated by a complex interplay of proteins at the kinetochores, with Mps1 playing a pivotal role in initiating the signaling cascade.[4] Mps1 is responsible for the recruitment of other essential SAC proteins, including Mad1 and Mad2, to unattached kinetochores.[5] This leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B and securin, and halting the cell cycle.[6] In many cancer cells, which are often characterized by aneuploidy and chromosomal instability, there is a heightened reliance on the SAC for survival.[1] This dependency makes Mps1 an attractive target for anticancer therapies.
This compound: A Selective Mps1 Inhibitor
This compound is a cell-permeable compound that acts as a potent and selective inhibitor of Mps1 kinase.[7] Its inhibitory action disrupts the SAC, leading to a cascade of events including premature anaphase entry, chromosome missegregation, and ultimately, cell death, particularly in cancer cells.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Mps1 Kinase) | 50 nM | In vitro kinase assay | [2][3] |
| IC50 (Cell Proliferation) | ~5 µM | U251 Glioblastoma cells | [7] |
| In Vivo Dosage | 2 mg/kg | Orthotopic mouse model of glioblastoma | [7] |
Table 1: In Vitro and In Vivo Activity of this compound
| Effect | Observation | Cell Line/System | Reference |
| Mitotic Checkpoint Override | Complete abrogation at 2 µM | U251 Glioblastoma cells | [5] |
| Aneuploidy Induction | Significant increase in aneuploidy | RPE1, HCT116, Nalm6, human Mammary Organoids, mouse Colon Organoids | [8] |
| Induction of Cell Death | Augments cell death in combination with vincristine | Glioblastoma cells | [5] |
| Effect on Cyclin B | Dose-dependent decrease, reversible with MG132 | U251 Glioblastoma cells | [5] |
Table 2: Cellular Effects of this compound
Mps1 Signaling Pathway and Mechanism of Action of Mps1-IN-3
Mps1-IN-3 acts by competitively inhibiting the ATP-binding site of Mps1 kinase, thereby preventing the phosphorylation of its downstream targets. This disruption of Mps1's catalytic activity is the primary mechanism through which it abrogates the spindle assembly checkpoint.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on mitotic progression.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of Mps1-IN-3 on cell proliferation and viability.
Materials:
-
U251 glioblastoma cells (or other suitable cell line)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.[9]
Western Blot for Cyclin B Levels
This protocol assesses the ability of Mps1-IN-3 to override a mitotic arrest by measuring the levels of cyclin B, which is degraded upon mitotic exit.[5]
Materials:
-
U251 cells
-
This compound
-
Nocodazole (B1683961) (to induce mitotic arrest)
-
MG132 (proteasome inhibitor, as a control)
-
Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibody: anti-Cyclin B1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat U251 cells with nocodazole to arrest them in mitosis. Then, treat the arrested cells with Mps1-IN-3 (e.g., 2 µM) or DMSO for a defined period. Include a co-treatment with MG132 as a control.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with the primary antibody against cyclin B1, followed by the HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate. A decrease in cyclin B1 levels in the Mps1-IN-3 treated sample indicates a bypass of the mitotic arrest.
Immunofluorescence for Mitotic Aberrancies
This protocol is used to visualize mitotic errors induced by Mps1-IN-3 treatment.[5]
Materials:
-
Cells expressing a fluorescently tagged histone (e.g., U251-H2B-GFP)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with Mps1-IN-3 or DMSO.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Staining: Stain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify mitotic aberrancies such as lagging chromosomes, anaphase bridges, and micronuclei.
Flow Cytometry for Cell Cycle Analysis
This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment with Mps1-IN-3.[10][11][12]
Materials:
-
Cell line of interest
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Mps1-IN-3 or DMSO for a specified time.
-
Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the cells and resuspend them in PI staining solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases. A decrease in the G2/M population after an initial arrest may indicate mitotic slippage.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the described experimental protocols and the logical relationship of Mps1's function in the cell cycle.
Conclusion
This compound is a valuable research tool for elucidating the intricate mechanisms of mitotic progression and the spindle assembly checkpoint. Its potent and selective inhibition of Mps1 kinase leads to profound cellular consequences, including the abrogation of the SAC, induction of aneuploidy, and ultimately, cell death. These characteristics underscore its potential as a therapeutic agent, particularly in the context of cancers that exhibit a high degree of chromosomal instability and a dependency on the SAC. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the multifaceted effects of Mps1-IN-3 and to further explore its therapeutic promise.
References
- 1. High levels of the Mps1 checkpoint protein are protective of aneuploidy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aneuploidy renders cancer cells vulnerable to mitotic checkpoint inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. m.youtube.com [m.youtube.com]
Methodological & Application
Mps1-IN-3 Hydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mps1-IN-3 hydrochloride is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC).[1] The SAC is a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[2][3] Mps1 kinase activity is essential for the recruitment of checkpoint proteins to unattached kinetochores, thereby preventing premature anaphase entry.[3] Dysregulation of Mps1 is implicated in chromosomal instability and is a hallmark of many cancers, making it an attractive therapeutic target.[2][4] this compound abrogates the SAC, leading to mitotic checkpoint override, aneuploidy, and ultimately, cell death in rapidly dividing cancer cells.[2] This document provides detailed protocols for the use of this compound in cell culture, including methods for assessing its biological effects and quantitative data to guide experimental design.
Mechanism of Action
Mps1 kinase is a key upstream component of the Spindle Assembly Checkpoint (SAC) signaling cascade. At unattached kinetochores, Mps1 initiates a signaling pathway that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase essential for the degradation of proteins that hold sister chromatids together.[2] This inhibition delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. This compound, as a selective inhibitor of Mps1, disrupts this process, causing premature entry into anaphase, even in the presence of mitotic spindle damage. This leads to chromosomal missegregation and aneuploidy, which can trigger cell death.[2]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Comments | Reference |
| IC50 (Kinase Assay) | 50 nM | - | Direct inhibition of Mps1 kinase activity. | [1] |
| IC50 (Cell Proliferation) | ~5 µM | U251 Glioblastoma | Inhibition of cell growth after prolonged exposure. | [2] |
| Effective Concentration | 5 µM | Glioblastoma cells | Sensitizes cells to vincristine. | [2] |
| Effective Concentration | 5-10 µM | HCT116 | Induces loss of cell viability. | [5] |
Note: IC50 values and effective concentrations can be cell-line dependent and should be determined empirically for each new experimental system.
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay | Suggested Concentration Range | Incubation Time | Expected Outcome |
| Cell Viability (MTT/XTT) | 0.1 - 20 µM | 48 - 72 hours | Dose-dependent decrease in cell viability. |
| Western Blot | 1 - 10 µM | 6 - 24 hours | Decreased levels of Cyclin B1 and phospho-Histone H3 (Ser10). |
| Immunofluorescence | 1 - 10 µM | 12 - 24 hours | Increased incidence of mitotic abnormalities (e.g., lagging chromosomes, micronuclei). |
| Cell Cycle Analysis | 1 - 10 µM | 12 - 24 hours | Abrogation of mitotic arrest induced by agents like nocodazole, leading to a decrease in the G2/M population. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest dose of the inhibitor.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is for analyzing changes in cell cycle-related proteins following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control for 6-24 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
Immunofluorescence Microscopy
This protocol is for visualizing mitotic spindle abnormalities induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 1-10 µM) or vehicle control for 12-24 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBST and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Nocodazole (optional, for mitotic arrest)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates.
-
Treat cells with this compound (e.g., 1-10 µM) or vehicle control for 12-24 hours. For checkpoint override experiments, cells can be co-treated with a mitotic arresting agent like nocodazole.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Conclusion
This compound is a valuable research tool for investigating the role of the spindle assembly checkpoint in cell cycle regulation and as a potential anti-cancer therapeutic. The protocols provided herein offer a framework for studying the cellular effects of Mps1 inhibition. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.
References
- 1. medkoo.com [medkoo.com]
- 2. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mps1 kinase activity restrains anaphase during an unperturbed mitosis and targets Mad2 to kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mps1-IN-3 Hydrochloride in U251 Glioblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) is a highly aggressive and challenging brain tumor to treat. A key characteristic of many cancer cells, including the U251 glioblastoma cell line, is chromosomal instability, often driven by a defective spindle assembly checkpoint (SAC). The Monopolar spindle 1 (Mps1) kinase is a critical component of the SAC, ensuring accurate chromosome segregation during mitosis.[1] Its overexpression in glioblastoma correlates with higher tumor grade and poorer patient survival, making it a compelling therapeutic target.[1][2]
Mps1-IN-3 hydrochloride is a potent and selective small-molecule inhibitor of Mps1 kinase.[1][2] In U251 glioblastoma cells, inhibition of Mps1 by this compound disrupts the mitotic checkpoint, leading to mitotic aberrancies, aneuploidy, and ultimately, augmented cell death.[1][2] Notably, this compound has been shown to sensitize U251 cells to conventional antimitotic agents like vincristine, offering a promising combination therapy strategy.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in U251 glioblastoma cells, including its mechanism of action, quantitative data, and detailed protocols for key in vitro experiments.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies using this compound in U251 glioblastoma cells.
| Parameter | Cell Line | Value | Conditions | Reference |
| IC50 (Mps1-IN-3) | U251 | ~5 µM | Single agent treatment, duration not specified. | [1] |
| IC50 (Mps1 kinase) | N/A | 50 nM | In vitro kinase assay. | [1] |
| Combination Treatment | U251 | 5 µM Mps1-IN-3 + 3 nM Vincristine | Sensitizes cells to vincristine, leading to augmented cell death. | [1] |
| Mitotic Arrest | U251 | Increased percentage of pMPM2 positive cells | 24-hour treatment with 5 µM Mps1-IN-3 and vincristine. | [1] |
Signaling Pathway and Experimental Workflow
Mps1 Signaling in Mitotic Checkpoint
The diagram below illustrates the central role of Mps1 kinase in the spindle assembly checkpoint and how its inhibition by this compound disrupts this process, leading to mitotic errors and cell death.
References
- 1. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Mps1-IN-3 Hydrochloride in Glioblastoma Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of Mps1-IN-3 hydrochloride in mouse models of glioblastoma, based on published preclinical research. The information presented here is intended to guide the design and execution of similar studies.
Introduction
Monopolar spindle 1 (Mps1), also known as TTK, is a crucial protein kinase that governs the spindle assembly checkpoint (SAC), a critical cellular mechanism ensuring the accurate segregation of chromosomes during mitosis. In cancer cells, particularly in aggressive malignancies like glioblastoma, the SAC can be exploited to tolerate chromosomal instability and evade cell death induced by antimitotic agents. This compound is a selective small-molecule inhibitor of Mps1. By inhibiting Mps1, Mps1-IN-3 abrogates the SAC, leading to mitotic catastrophe and subsequent cell death in cancer cells. Preclinical studies have demonstrated that Mps1-IN-3 can sensitize glioblastoma cells to the effects of microtubule-targeting agents like vincristine (B1662923), offering a promising combination therapy strategy.[1][2][3]
Signaling Pathway of Mps1 Inhibition
The combination of Mps1-IN-3 and vincristine targets key processes in the cell cycle, leading to enhanced tumor cell death. Vincristine, a microtubule-destabilizing agent, induces mitotic arrest. In response, cancer cells activate the Mps1-dependent spindle assembly checkpoint to halt the cell cycle and attempt repairs. Mps1-IN-3 inhibits Mps1, overriding this checkpoint. This forces the cells to exit mitosis prematurely with misaligned chromosomes, resulting in severe aneuploidy and ultimately, mitotic catastrophe and apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies of Mps1-IN-3 in combination with vincristine in an orthotopic glioblastoma mouse model.
Table 1: Dosing and Administration
| Compound | Dosage (mg/kg) | Administration Route | Vehicle |
| Mps1-IN-3 | 2 | Intravenous | Not Specified |
| Vincristine | 0.5 | Intravenous | Not Specified |
Table 2: Treatment Schedule
| Treatment Group | Schedule | Duration |
| Vehicle Control | Twice per week | 3 weeks |
| Mps1-IN-3 alone | Twice per week | 3 weeks |
| Vincristine alone | Twice per week | 3 weeks |
| Mps1-IN-3 + Vincristine | Twice per week | 3 weeks |
Table 3: Efficacy in Orthotopic U251-FM Glioblastoma Mouse Model
| Treatment Group | Median Survival (Days) | Survival Benefit vs. Control | Statistical Significance (p-value) |
| Vehicle Control | ~30 | - | - |
| Mps1-IN-3 alone | ~32 | Minimal | Not Significant |
| Vincristine alone | ~35 | Modest | Not Significant |
| Mps1-IN-3 + Vincristine | >50 | Significant | < 0.01 |
Note: Specific median survival days are estimated from survival curves in the cited literature. The combination therapy demonstrated a statistically significant survival advantage.
Table 4: Reported Toxicity
| Treatment Group | Observed Toxicity |
| Mps1-IN-3 + Vincristine | No overt toxicity reported. |
Note: The original study states "prolonged survival without toxicity," suggesting that the combination was well-tolerated at the tested doses.[1][2][3] A thorough toxicity assessment protocol should be included in any new study design.
Experimental Protocols
This section provides detailed protocols for replicating the key experiments cited in the literature.
Orthotopic Glioblastoma Mouse Model
This protocol describes the establishment of an orthotopic glioblastoma model in immunocompromised mice.
Materials:
-
U251-FM human glioblastoma cells
-
Nude mice (e.g., athymic NCr-nu/nu)
-
Stereotactic injection apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Cell culture medium and reagents
Procedure:
-
Cell Culture: Culture U251-FM cells in appropriate media until they reach the desired confluency for injection.
-
Cell Preparation: Harvest and resuspend the cells in a suitable buffer (e.g., sterile PBS) at the desired concentration for injection.
-
Animal Preparation: Anesthetize the mouse and secure it in the stereotactic frame.
-
Surgical Procedure: Create a small incision in the scalp to expose the skull. Drill a small burr hole at the desired coordinates for injection into the brain.
-
Intracranial Injection: Slowly inject the U251-FM cell suspension into the brain at the predetermined coordinates.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics.
-
Tumor Growth Monitoring: Monitor tumor growth using methods such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
In Vivo Drug Efficacy Study
This protocol outlines the procedure for evaluating the efficacy of Mps1-IN-3 in combination with vincristine.
Materials:
-
Tumor-bearing mice (from the protocol above)
-
This compound
-
Vincristine
-
Appropriate vehicle for drug formulation
-
Syringes and needles for intravenous injection
Procedure:
-
Tumor Establishment: Allow tumors to establish for a set period (e.g., 10 days) post-injection of cancer cells.[1]
-
Animal Grouping: Randomize mice into treatment groups (Vehicle, Mps1-IN-3 alone, Vincristine alone, Combination).
-
Drug Preparation: Prepare fresh formulations of Mps1-IN-3 and vincristine in a suitable vehicle on each treatment day.
-
Drug Administration: Administer the drugs or vehicle intravenously according to the dosing and schedule outlined in Tables 1 and 2.
-
Monitoring: Monitor the health and body weight of the mice regularly.
-
Efficacy Assessment: Monitor tumor progression and survival of the mice in each group. Euthanize mice when they meet pre-defined humane endpoints.
-
Data Analysis: Analyze the survival data using appropriate statistical methods (e.g., Kaplan-Meier survival analysis with a log-rank test).
Experimental Workflow Diagram
The following diagram illustrates the workflow for an in vivo efficacy study of this compound in a glioblastoma mouse model.
References
Mps1-IN-3 Hydrochloride: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mps1-IN-3 hydrochloride is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC is a crucial cellular surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[3] Upregulation of Mps1 is observed in various cancers, making it an attractive target for therapeutic development. This compound, by inhibiting Mps1, disrupts the SAC, leading to mitotic errors and subsequent cell death in cancer cells.[3][4] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to probe its effects on cellular processes.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in cell-based assays.
| Parameter | Value | Cell Line | Assay Type |
| Biochemical IC50 | 50 nM | - | Kinase Assay |
| Cellular IC50 (Proliferation) | ~5 µM | U251 Glioblastoma | Cell Viability Assay |
| Effective Concentration | 2 µM | - | Spindle Assembly Checkpoint Abrogation |
Mps1 Signaling Pathway and Inhibition by Mps1-IN-3
Mps1 kinase plays a central role in the spindle assembly checkpoint by phosphorylating downstream targets at unattached kinetochores, ultimately leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C) and a delay in mitotic progression until all chromosomes are properly attached to the mitotic spindle. This compound acts as an ATP-competitive inhibitor, blocking the catalytic activity of Mps1 and thereby abrogating the SAC.
References
Application Notes and Protocols for Mps1-IN-3 Hydrochloride in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of Mps1-IN-3 hydrochloride stock solutions in Dimethyl Sulfoxide (DMSO). Mps1-IN-3 is a potent and selective inhibitor of Monopolar spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC).
Introduction
This compound is a valuable chemical tool for studying the role of Mps1 kinase in cell cycle regulation, particularly in the context of the spindle assembly checkpoint.[1][2] Mps1 is a key signaling molecule that ensures the fidelity of chromosome segregation during mitosis. Its inhibition by Mps1-IN-3 leads to a disruption of the SAC, causing premature anaphase entry and often resulting in chromosomal missegregation and cell death. This makes Mps1 an attractive target for cancer therapy, and Mps1-IN-3 serves as a crucial compound for preclinical research in this area.
Chemical and Physical Properties
A summary of the key properties of Mps1-IN-3 and its hydrochloride salt is presented below. Note that the molecular weight of the hydrochloride salt will be slightly higher than that of the free base.
| Property | Value | Reference |
| Chemical Name | 1-(4-((6-((2-(isopropylsulfonyl)phenyl)amino)-9H-purin-2-yl)amino)-3-methoxyphenyl)piperidin-4-ol hydrochloride | [3] |
| Molecular Formula | C₂₆H₃₁N₇O₄S · HCl | |
| Molecular Weight | 537.63 g/mol (free base) | [3][4] |
| Appearance | Solid powder | [3] |
| IC₅₀ | ~50 nM for Mps1 kinase | [3] |
Solubility and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Solvent | Solubility | Notes |
| DMSO | ≥25 mg/mL, up to 60 mg/mL | Sonication and gentle warming may be required to achieve higher concentrations.[4][5] Use of anhydrous, high-purity DMSO is recommended as hygroscopic DMSO can reduce solubility.[6] |
| Water | Insoluble | [3] |
| Storage Condition | Solid Compound | Stock Solution in DMSO |
| -20°C | ≥ 3 years (desiccated) | Up to 1 month |
| -80°C | Up to 6 months. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 5.74 mg of this compound (assuming a molecular weight of 574.1 g/mol for the hydrochloride salt).
-
Dissolve:
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution vigorously for 2-5 minutes.
-
If the compound does not fully dissolve, sonicate the vial for 10-15 minutes or gently warm the solution in a water bath at a temperature not exceeding 40°C with intermittent vortexing until the solid is completely dissolved.
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed, sterile tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Protocol 2: Preparation of Working Solutions
This protocol describes the dilution of the DMSO stock solution to prepare working solutions for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile tubes
Procedure:
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute: Perform serial dilutions of the stock solution in pre-warmed cell culture medium or PBS to achieve the desired final concentration. It is recommended to keep the final DMSO concentration in the cell culture medium below 0.5% (v/v) to avoid solvent-induced toxicity.
-
Mix: Gently mix the working solution by pipetting or inverting the tube.
-
Use Immediately: Use the freshly prepared working solution for your experiments. Do not store diluted aqueous solutions.
Visualizations
Mps1 Signaling Pathway in the Spindle Assembly Checkpoint
Caption: Mps1 kinase is a key initiator of the spindle assembly checkpoint.
Experimental Workflow for Stock Solution Preparation
Caption: A stepwise workflow for preparing Mps1-IN-3 HCl stock solution.
References
- 1. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mps1 kinase activity restrains anaphase during an unperturbed mitosis and targets Mad2 to kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Mps1-IN-3 | Kinesin | TargetMol [targetmol.com]
- 5. MPS1 Inhibitor II, MPS1-IN-3 | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. dbaitalia.it [dbaitalia.it]
Application Notes and Protocols for Immunofluorescence Staining Following Mps1-IN-3 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1), a dual-specificity kinase, is a critical component of the spindle assembly checkpoint (SAC), a key surveillance mechanism that ensures the faithful segregation of chromosomes during mitosis.[1][2] Elevated expression of Mps1 is a common feature in a variety of cancers, making it a compelling target for anticancer therapeutic strategies.[3] Mps1-IN-3 hydrochloride is a potent and selective small-molecule inhibitor of Mps1 kinase.[4][5] By inhibiting the catalytic activity of Mps1, Mps1-IN-3 disrupts the SAC, leading to mitotic aberrations, including chromosome misalignment and a failure to maintain mitotic arrest in the presence of spindle poisons.[5][6] These cellular consequences ultimately result in aneuploidy and can trigger cell death, underscoring the therapeutic potential of Mps1 inhibition.[6]
Immunofluorescence (IF) microscopy is an invaluable technique for visualizing and quantifying the cellular phenotypes resulting from Mps1 inhibition. This document provides detailed application notes and protocols for performing immunofluorescence staining on cultured cells treated with this compound.
Mechanism of Action and Cellular Consequences
Mps1 kinase activity at unattached kinetochores is a crucial initiating event in the SAC signaling cascade.[1] It is required for the recruitment of other essential checkpoint proteins, such as Mad1 and Mad2, to the kinetochores.[2][6] This cascade culminates in the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle.[1]
Treatment with this compound leads to a number of predictable and quantifiable cellular phenotypes:
-
Spindle Assembly Checkpoint Override: Mps1-IN-3 can override the mitotic arrest induced by microtubule-depolymerizing agents (e.g., nocodazole) or stabilizing agents (e.g., paclitaxel), causing cells to exit mitosis prematurely.[6]
-
Defective Kinetochore Localization of SAC Proteins: Inhibition of Mps1 prevents the proper localization of key checkpoint proteins, most notably Mad2, to unattached kinetochores.[6]
-
Chromosome Missegregation and Aneuploidy: The premature exit from mitosis in the presence of unaligned chromosomes leads to a high frequency of chromosome missegregation and the generation of aneuploid daughter cells.[6]
-
Increased Cell Death in Combination Therapies: Mps1-IN-3 has been shown to sensitize cancer cells to other antimitotic drugs, such as vincristine, leading to augmented cell death.[5]
Data Presentation
The following tables summarize key quantitative data related to the activity and cellular effects of this compound and other Mps1 inhibitors. It is important for researchers to perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental setups.
Table 1: In Vitro Kinase Inhibitory Activity of Mps1-IN-3
| Target | IC50 |
| Mps1 Kinase | 50 nM |
Data sourced from MedKoo Biosciences and TargetMol.[7]
Table 2: Cellular Effects of Mps1-IN-3 Treatment in Glioblastoma Cells
| Cell Line | Treatment | Effect |
| U251 | 5 µM Mps1-IN-3 + 3 nM Vincristine | Increased chromosome missegregation phenotypes.[6] |
| U251 | Mps1-IN-3 | Reduction in the number of cells in vincristine-induced mitotic arrest.[6] |
Table 3: Representative Cellular Phenotypes Following Mps1 Inhibition (Data from various Mps1 inhibitors)
| Cell Line | Treatment Condition | Observed Phenotype | Reference |
| HeLa | 10 µM Mps1-IN-1 after nocodazole (B1683961) arrest | Significant reduction in Mad2 localization to kinetochores. | [1] |
| U2OS | Mps1 inhibitor treatment | Premature mitotic exit and gross aneuploidy. | Not specified. |
| HeLa | Mps1 inhibitor treatment | Increased frequency of multipolar mitoses in cells with extra centrosomes. |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells on sterile glass coverslips in a multi-well plate at a density that allows for optimal visualization without overcrowding. Allow cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment:
-
For SAC override experiments: Treat cells with a spindle poison (e.g., 100 ng/mL nocodazole or 1 µM paclitaxel) for a sufficient time to induce mitotic arrest (typically 12-16 hours). Then, add this compound to the desired final concentration (e.g., 1-10 µM) for the final 1-3 hours of the spindle poison treatment.
-
For observing effects on mitotic progression: Treat asynchronous cells directly with this compound (e.g., 1-10 µM) for various time points (e.g., 1, 6, 12, 24 hours).
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as the this compound-treated samples.
-
II. Immunofluorescence Staining Protocol
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS with 0.1% Tween 20 (PBST)) for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies to their recommended working concentrations in the blocking buffer. Recommended primary antibodies for studying Mps1 inhibition include:
-
Anti-α-tubulin (for spindle visualization)
-
Anti-γ-tubulin (for centrosome visualization)
-
Anti-Mad2 (to assess kinetochore localization)
-
Anti-phospho-Histone H3 (Ser10) (as a marker for mitotic cells)
-
CREST antiserum (to label kinetochores)
-
-
Aspirate the blocking solution and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The following day, wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in the blocking buffer. Ensure the secondary antibodies are from a species that will not cross-react with the primary antibodies.
-
Add the secondary antibody solution to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Incubate the cells with a DNA counterstain, such as DAPI (4′,6-diamidino-2-phenylindole) or Hoechst, for 5-10 minutes at room temperature to visualize the nuclei and chromosomes.
-
Wash the cells two more times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Capture images and perform quantitative analysis on the observed phenotypes, such as the percentage of cells with misaligned chromosomes, the intensity of Mad2 at kinetochores, or the frequency of aneuploidy.
-
Mandatory Visualizations
Caption: Mps1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Immunofluorescence Staining.
Caption: Logical Flow of this compound's Cellular Effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of the Human Mitotic Checkpoint Kinase Mps1 Is Cell Cycle-regulated by APC-cCdc20 and APC-cCdh1 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mps1 regulates spindle morphology through MCRS1 to promote chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Mps1-IN-3 Hydrochloride Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity kinase that plays a central role in the spindle assembly checkpoint (SAC). The SAC is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Dysregulation of Mps1 is frequently observed in various cancers, leading to chromosomal instability, a hallmark of tumorigenesis. This makes Mps1 an attractive therapeutic target for cancer treatment.
Mps1-IN-3 hydrochloride is a potent and selective inhibitor of Mps1 kinase. Target validation is a crucial step in drug development to confirm that a compound exerts its therapeutic effect through the intended molecular target. Western blot analysis is a powerful and widely used technique to validate the target engagement of kinase inhibitors by assessing the phosphorylation status of the kinase itself (autophosphorylation) and its downstream substrates. This application note provides a detailed protocol for validating the inhibitory effect of this compound on its target, Mps1, in a cellular context using Western blotting.
Mps1 Signaling Pathway and Inhibition by this compound
At unattached kinetochores, Mps1 initiates a signaling cascade by phosphorylating downstream substrates. A key event is the autophosphorylation of Mps1 on threonine 676 (T676) in its activation loop, which is essential for its kinase activity. Activated Mps1 then sequentially phosphorylates multiple substrates, including the kinetochore scaffold protein Knl1 at its MELT (Met-Glu-Leu-Thr) motifs. Phosphorylated Knl1 serves as a docking platform for other SAC proteins, including Bub1. Mps1 further phosphorylates Bub1, which then recruits Mad1. Finally, Mps1-mediated phosphorylation of Mad1 is crucial for the assembly of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C) and prevents premature sister chromatid separation.
This compound, as a selective inhibitor, is expected to decrease the autophosphorylation of Mps1 and consequently reduce the phosphorylation of its downstream substrates, thereby abrogating the SAC signal.
Mps1 Signaling Pathway and Point of Inhibition.
Data Presentation: Expected Quantitative Changes
Treatment of mitotic-arrested cells with this compound is expected to result in a dose-dependent decrease in the phosphorylation of Mps1 and its downstream targets. The following table summarizes the anticipated quantitative results from a Western blot experiment.
| Target Protein | Phosphorylation Site | Expected Change with Mps1-IN-3 HCl | Method of Analysis |
| Mps1 | T676 (Autophosphorylation) | ↓ Decrease | Western Blot with anti-p-Mps1 (T676) |
| Knl1 | MELT motifs (e.g., pT943) | ↓ Decrease | Western Blot with anti-p-Knl1 |
| Bub1 | T461 | ↓ Decrease | Western Blot with anti-p-Bub1 (T461) |
| Mad1 | Mps1-dependent sites | ↓ Decrease | Western Blot with anti-p-Mad1 |
| Total Mps1 | - | No significant change | Western Blot with anti-Mps1 |
| Total Knl1 | - | No significant change | Western Blot with anti-Knl1 |
| Total Bub1 | - | No significant change | Western Blot with anti-Bub1 |
| Total Mad1 | - | No significant change | Western Blot with anti-Mad1 |
| β-Actin | - | No change | Loading Control |
Experimental Protocols
Experimental Workflow
The general workflow for the Western blot analysis of this compound target validation is depicted below.
Western Blot Experimental Workflow.
Detailed Methodologies
1. Cell Culture and Mitotic Arrest
-
Cell Lines: Human cervical cancer cells (HeLa) or human osteosarcoma cells (U2OS) are suitable as they have a robust spindle assembly checkpoint.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Mitotic Arrest: To enrich for mitotic cells and enhance the signal from SAC proteins, treat the cells with a microtubule-depolymerizing agent such as nocodazole (B1683961) (50-100 ng/mL) for 12-16 hours.
2. Treatment with this compound
-
Prepare a stock solution of this compound in DMSO.
-
After mitotic arrest, add this compound to the cell culture medium at various concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used.
-
Incubate the cells for a specified time (e.g., 1-4 hours).
3. Cell Lysis and Protein Extraction
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube.
4. Protein Quantification
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay according to the manufacturer's instructions.
5. SDS-PAGE
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
6. Western Blot Transfer
-
Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by Ponceau S staining.
7. Blocking
-
Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
8. Primary Antibody Incubation
-
Incubate the membrane overnight at 4°C with the appropriate primary antibodies diluted in blocking buffer. Recommended primary antibodies are listed below:
-
Phospho-Mps1 (Thr676)
-
Phospho-Knl1 (e.g., pT943)
-
Phospho-Bub1 (Thr461)
-
Total Mps1
-
Total Knl1
-
Total Bub1
-
β-Actin (Loading Control)
-
9. Secondary Antibody Incubation
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
10. Signal Detection
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
11. Data Analysis and Quantification
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-protein bands to their respective total protein bands.
-
Normalize all target protein bands to the loading control (β-Actin) to account for any loading variations.
-
Plot the normalized band intensities against the concentration of this compound to demonstrate a dose-dependent inhibition of Mps1 activity.
Conclusion
This application note provides a comprehensive framework for validating the target engagement of this compound using Western blot analysis. By demonstrating a dose-dependent decrease in the phosphorylation of Mps1 and its key downstream substrates, researchers can confidently confirm the on-target activity of this inhibitor. This validation is a critical step in the preclinical development of Mps1 inhibitors as potential anti-cancer therapeutics.
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Mps1-IN-3 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Mps1-IN-3 hydrochloride, a potent and selective inhibitor of the Monopolar spindle 1 (Mps1) kinase, in cell-based assays. The focus is on the analysis of its effects on the cell cycle and apoptosis in cancer cells, particularly glioblastoma, using flow cytometry.
Introduction
Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before allowing the cell to enter anaphase.[1][2] In many cancer cells, including glioblastoma, Mps1 is overexpressed, and its inhibition represents a promising therapeutic strategy.[1][3]
This compound is a selective small-molecule inhibitor of Mps1.[1][4] By inhibiting Mps1, this compound disrupts the SAC, leading to mitotic aberrancies, aneuploidy, and ultimately, apoptotic cell death in cancer cells.[1][3] This effect can be potentiated when used in combination with other antimitotic agents like vincristine (B1662923).[1]
These notes provide detailed protocols for assessing the cellular consequences of this compound treatment using flow cytometry, a powerful technique for single-cell analysis of cell cycle distribution and apoptosis.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry experiments analyzing the effects of this compound on glioblastoma cells. The data presented here are illustrative and based on the known effects of Mps1 inhibition. Researchers should populate these tables with their own experimental data.
Table 1: Cell Cycle Distribution of Glioblastoma Cells Treated with this compound
| Treatment Group | Concentration (µM) | Treatment Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Cells with >4n DNA Content |
| Vehicle Control (DMSO) | 0 | 48 | 55.2 ± 3.1 | 25.1 ± 2.5 | 19.7 ± 2.8 | 0.5 ± 0.2 |
| This compound | 1 | 48 | 48.5 ± 4.2 | 20.3 ± 3.1 | 25.0 ± 3.5 | 6.2 ± 1.5 |
| This compound | 5 | 48 | 35.1 ± 3.8 | 15.8 ± 2.9 | 30.5 ± 4.1 | 18.6 ± 3.3 |
| This compound + Vincristine | 5 + 3 nM | 48 | 28.4 ± 4.5 | 12.2 ± 2.5 | 28.9 ± 3.9 | 30.5 ± 4.8 |
Table 2: Apoptosis Analysis of Glioblastoma Cells Treated with this compound by Annexin V and Propidium Iodide Staining
| Treatment Group | Concentration (µM) | Treatment Duration (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control (DMSO) | 0 | 72 | 92.5 ± 2.5 | 3.1 ± 0.8 | 2.2 ± 0.6 | 2.2 ± 0.5 |
| This compound | 1 | 72 | 80.3 ± 3.1 | 8.5 ± 1.2 | 6.8 ± 1.0 | 4.4 ± 0.7 |
| This compound | 5 | 72 | 65.2 ± 4.5 | 15.8 ± 2.1 | 12.5 ± 1.8 | 6.5 ± 0.9 |
| This compound + Vincristine | 5 + 3 nM | 72 | 45.1 ± 5.2 | 25.3 ± 3.3 | 20.1 ± 2.9 | 9.5 ± 1.3 |
Signaling Pathways and Experimental Workflows
Caption: Mps1 signaling pathway at the spindle assembly checkpoint.
Caption: Generalized experimental workflow.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human glioblastoma cell lines (e.g., U251-MG, U87-MG) are suitable for these assays.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that allows them to reach 60-70% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture media to the desired final concentrations (e.g., 1 µM, 5 µM).
-
For combination studies, add vincristine (e.g., 3 nM) to the media containing this compound.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL)
-
Flow cytometer
Procedure:
-
Harvesting:
-
Following treatment, collect the culture medium (containing floating cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS and then detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and carefully discard the ethanol.
-
Wash the cell pellet with 1 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 5 µL of RNase A solution to the cell suspension to ensure only DNA is stained.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation.
-
Collect the PI fluorescence signal in the appropriate detector (e.g., FL2 or FL3).
-
Acquire at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, G2/M, and >4n phases.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Harvesting:
-
Collect both floating and adherent cells as described in the cell cycle analysis protocol (Protocol 1, Step 1).
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use a 488 nm laser for excitation.
-
Detect Annexin V-FITC fluorescence in the FITC channel (e.g., FL1) and PI fluorescence in the PI channel (e.g., FL2 or FL3).
-
Acquire at least 10,000 events per sample.
-
Use appropriate software to quantify the percentage of cells in each quadrant:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Disclaimer: These protocols provide a general framework. Optimization of cell number, reagent concentrations, and incubation times may be necessary for specific cell lines and experimental conditions. Always include appropriate controls in your experiments.
References
- 1. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Past, Present and Future of Flow Cytometry in Central Nervous System Malignancies | MDPI [mdpi.com]
Application Notes and Protocols for Mps1-IN-3 Hydrochloride in Inducing Mitotic Catastrophe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1), also known as TTK (Threonine Tyrosine Kinase), is a conserved dual-specificity protein kinase that plays a pivotal role in the spindle assembly checkpoint (SAC). The SAC is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by delaying anaphase onset until all chromosomes are properly attached to the mitotic spindle.[1][2] In many cancers, Mps1 is overexpressed, contributing to the survival of aneuploid tumor cells.[3][4]
Mps1-IN-3 hydrochloride is a potent and selective inhibitor of Mps1 kinase.[3] By inhibiting Mps1, Mps1-IN-3 abrogates the SAC, leading to premature anaphase entry, severe chromosome missegregation, and ultimately, a form of cell death known as mitotic catastrophe.[3][5] This mechanism makes Mps1-IN-3 a promising agent for cancer therapy, particularly in combination with other antimitotic drugs.[3][6]
These application notes provide a comprehensive overview of the use of this compound to induce mitotic catastrophe, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experimental assays.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of Mps1 kinase. The primary function of Mps1 in the SAC is to recruit and activate downstream checkpoint proteins, such as Mad1 and Mad2, at unattached kinetochores. This initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C). Inhibition of the APC/C prevents the degradation of securin and cyclin B, key proteins that restrain the anaphase-promoting enzyme separase and maintain the mitotic state, respectively.
By inhibiting Mps1 kinase activity, Mps1-IN-3 prevents the recruitment of SAC components to unattached kinetochores. This leads to a failure in MCC formation and a subsequent inability to inhibit the APC/C. As a result, cells with unaligned chromosomes prematurely enter anaphase, leading to gross chromosomal missegregation, aneuploidy, and the formation of micronuclei. This aberrant mitosis ultimately triggers mitotic catastrophe, a form of cell death characterized by the presence of giant, multinucleated cells.[4][5]
Quantitative Data
The following tables summarize the quantitative effects of this compound and other Mps1 inhibitors on various cancer cell lines.
Table 1: IC50 Values of Mps1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Mps1-IN-3 | U251 | Glioblastoma | ~5 | [3] |
| Reversine | HCT116 | Colorectal Cancer | Not specified | [7] |
| Reversine | SW480 | Colorectal Cancer | Not specified | [7] |
| Mps-BAY1 | HCT 116 | Colorectal Carcinoma | Not specified | [5] |
| Mps-BAY2a | HCT 116 | Colorectal Carcinoma | Not specified | [5] |
Table 2: Effects of Mps1 Inhibition on Mitosis and Cell Viability
| Inhibitor | Cell Line | Parameter | Observation | Reference |
| Mps1-IN-3 | U251 | Mitotic Aberrancies | Increased nuclear aberrancies and chromosome missegregation defects | [3] |
| Mps1-IN-3 | U251 | Aneuploidy | Increased aneuploidy | [3] |
| Mps1-IN-3 + Vincristine | U251 | Cell Death | Augmented cell death | [3] |
| Mps1 inhibitors | HCT 116 | Mitotic Index | Initial increase followed by a decrease | [5] |
| Mps1 inhibitors | HCT 116 | Abnormal Metaphases | Increased percentage of abnormal metaphases | [5] |
| Mps1 inhibitors | HCT 116 | Multinucleation | Increased percentage of multinucleated cells | [5] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the induction of mitotic catastrophe by this compound.
Cell Culture and Treatment
-
Cell Lines: Culture the desired cancer cell lines (e.g., U251, HCT116, HeLa) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Mps1-IN-3 Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations for treatment.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or plates with coverslips) and allow them to adhere overnight. Replace the medium with a fresh medium containing various concentrations of Mps1-IN-3 or a vehicle control (DMSO). The incubation time will depend on the specific assay but typically ranges from 24 to 72 hours.
Immunofluorescence Staining for Mitotic Defects
This protocol allows for the visualization of mitotic spindles, chromosomes, and centrosomes to identify abnormalities indicative of mitotic catastrophe.
Materials:
-
Cells grown on sterile glass coverslips
-
This compound
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.25% in PBS
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes, anti-phospho-histone H3 for mitotic cells)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with Mps1-IN-3 as described in section 1.
-
Fixation: After treatment, gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in the blocking buffer and incubate the coverslips with the antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS containing 0.1% Tween-20 (PBST). Dilute the fluorophore-conjugated secondary antibodies in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the coverslips three times with PBST and incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes.
-
Mounting: Wash the coverslips one final time with PBS and mount them onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Quantify the percentage of cells with abnormal mitotic spindles, misaligned chromosomes, and multiple centrosomes.
Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the effect of Mps1-IN-3 on cell cycle progression and to quantify the sub-G1 population, which is indicative of apoptotic cells.
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Protocol:
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cells in cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Analysis: Incubate the cells for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer. The data can be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the percentage of cells in the sub-G1 peak.[8][9][10][11]
Annexin (B1180172) V/PI Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
Protocol:
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.[12][13][14][15][16]
Clonogenic Survival Assay
This assay assesses the long-term effect of Mps1-IN-3 on the ability of single cells to form colonies, providing a measure of cell reproductive death.
Materials:
-
Single-cell suspension of treated and control cells
-
Complete culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells per well) into 6-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the treatment.
-
Treatment: Allow the cells to adhere for a few hours, then treat with various concentrations of Mps1-IN-3 or vehicle control for a defined period (e.g., 24 hours).
-
Incubation: After treatment, replace the medium with a fresh, drug-free medium and incubate for 10-14 days, or until visible colonies are formed.
-
Staining: Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution for 20-30 minutes.
-
Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a colony containing at least 50 cells).
-
Calculation: Calculate the surviving fraction for each treatment by normalizing the number of colonies to the plating efficiency of the untreated control.
Visualizations
Caption: Mps1 signaling pathway and the inhibitory action of Mps1-IN-3.
Caption: Experimental workflow for assessing mitotic catastrophe.
References
- 1. rsc.org [rsc.org]
- 2. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. docs.research.missouri.edu [docs.research.missouri.edu]
- 9. agilent.com [agilent.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. kumc.edu [kumc.edu]
- 14. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mps1-IN-3 hydrochloride solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mps1-IN-3 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is important to use high-purity, anhydrous DMSO to ensure the best solubility and stability of the compound.[1][5]
Q2: What is the solubility of this compound in DMSO?
A2: There are varying reports on the solubility of this compound in DMSO. It is recommended to start with a lower concentration and gradually increase it. Sonication and warming (up to 60°C) can aid in dissolution.[2][5] Please refer to the table below for reported solubility values from various suppliers.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, allow the vial of lyophilized this compound powder to warm to room temperature before opening to prevent moisture condensation. Add the calculated volume of anhydrous DMSO to the vial to achieve your desired concentration. To ensure the compound is fully dissolved, you can gently vortex the vial and/or sonicate it briefly in a water bath. A visual inspection should be done to confirm there are no particulates.
Q4: How should I store the solid powder of this compound?
A4: The solid powder of this compound should be stored at -20°C in a sealed container, away from moisture.[1][6] Under these conditions, the compound is stable for at least three years.[2]
Q5: How should I store the this compound stock solution in DMSO?
A5: Stock solutions of this compound in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q6: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A6: this compound has poor aqueous solubility. To avoid precipitation, it is recommended to use a serial dilution approach. Prepare an intermediate dilution of the DMSO stock in your aqueous buffer or medium before making the final dilution. Also, ensure that the final concentration of DMSO in your assay is low (typically less than 0.5%) to minimize its potential effects on the biological system.
Q7: My experimental results are inconsistent. Could this be related to the stability of this compound?
A7: Inconsistent results can be due to the degradation of this compound in solution. It is strongly advised to prepare fresh working solutions for each experiment from a properly stored stock. If you suspect degradation, it is best to use a fresh vial of the compound to prepare a new stock solution.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Reduced or no inhibitory activity | Compound Degradation: this compound has limited stability in solution. The stock solution may have been stored for too long, at an incorrect temperature, or subjected to multiple freeze-thaw cycles. | Prepare Fresh Solutions: The most reliable method is to prepare the working solution fresh from a recently made stock solution immediately before each experiment. Proper Stock Storage: Ensure stock solutions are stored in small, single-use aliquots at -80°C. Discard any stock solution that is old or has been thawed multiple times.[7] |
| Inconsistent results between experiments | Variable Compound Potency: This is often linked to the degradation of the inhibitor over time. Using a stock solution of this compound over several days or weeks will likely lead to a decrease in its effective concentration. | Standardize Solution Preparation: Implement a strict protocol where this compound solutions are always prepared fresh for each experiment.[7] |
| Precipitation observed in working solution (e.g., cell media) | Poor Aqueous Solubility: Adding a high concentration of the DMSO stock directly into an aqueous assay buffer or cell culture medium can cause this compound to precipitate. | Use a Serial Dilution Approach: Prepare an intermediate dilution of the DMSO stock in your assay buffer or medium before making the final dilution. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and does not affect the biological system.[7] |
Quantitative Data Summary
Table 1: Solubility of this compound in DMSO
| Supplier | Reported Solubility | Molar Concentration |
| MedchemExpress | ≥ 20 mg/mL[1] | 34.84 mM |
| TargetMol | 60 mg/mL (Sonication recommended)[2] | 111.6 mM |
| Cayman Chemical | Slightly soluble: 0.1-1 mg/ml[3] | - |
| Sigma-Aldrich | 20 mg/mL, clear | - |
| MedchemExpress (Mps1-IN-3) | 31.25 mg/mL (ultrasonic and warming to 60°C)[5] | 58.13 mM |
| Sigma-Aldrich (MPS1 Inhibitor II) | 25 mg/mL[4] | - |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C[2][6] | 3 years[2] | Store sealed and away from moisture.[1] |
| 0 - 4°C[6] | Short term (days to weeks) | Dry and dark conditions.[6] | |
| In Solvent (DMSO) | -80°C[1][2] | 6 months to 1 year[1][2] | Recommended for long-term storage. Prepare single-use aliquots. |
| -20°C[1][6] | 1 month[1] | Suitable for short-term storage. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Equilibrate: Allow the vial containing the lyophilized this compound powder (Molecular Weight: 574.09 g/mol ) to reach room temperature before opening.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial. For example, to prepare a 10 mM stock solution from 1 mg of powder, add 174.2 µL of DMSO.
-
Dissolution: Gently vortex the vial and, if necessary, sonicate in a water bath for a short period to ensure the compound is completely dissolved.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C.
Visualizations
References
Mps1-IN-3 hydrochloride off-target effects at high concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the use of Mps1-IN-3 hydrochloride, a potent inhibitor of Monopolar Spindle 1 (Mps1) kinase. This guide focuses on understanding and mitigating potential off-target effects, particularly when using the inhibitor at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Mps1-IN-3 is an ATP-competitive inhibitor of Mps1 kinase, a crucial regulator of the Spindle Assembly Checkpoint (SAC).[1] By inhibiting Mps1, the compound disrupts the proper attachment of chromosomes to the mitotic spindle, leading to mitotic errors and ultimately cell death in cancer cells.[1][2]
Q2: What are the known on-target and off-target activities of this compound?
Mps1-IN-3 is a highly potent inhibitor of Mps1 with a reported IC50 of 50 nM in biochemical assays.[3] While it is considered selective, like many kinase inhibitors, it can exhibit off-target effects, especially at higher concentrations. A kinome scan against 451 kinases revealed that at 1 µM, Mps1-IN-3 shows minimal off-target binding. However, at 10 µM, it significantly inhibits several other kinases.
Q3: We are observing unexpected cellular phenotypes that don't align with Mps1 inhibition. Could these be off-target effects?
Yes, unexpected phenotypes are often indicative of off-target activities, particularly when using high concentrations of the inhibitor.[4] It is crucial to perform dose-response experiments to determine if the observed phenotype occurs at concentrations significantly higher than the IC50 for Mps1.
Q4: How can we experimentally validate a suspected off-target effect?
To validate a suspected off-target effect, we recommend a multi-pronged approach:
-
Use a structurally unrelated Mps1 inhibitor: Comparing the cellular phenotype with another Mps1 inhibitor that has a different chemical scaffold can help distinguish between on-target and off-target effects.
-
Direct biochemical or cellular assays: Measure the effect of Mps1-IN-3 on the activity of the suspected off-target kinase directly.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Unexpected cell cycle arrest or phenotype at high concentrations (>1 µM) | Off-target kinase inhibition | Perform a dose-response analysis to correlate the phenotype with inhibitor concentration. Validate the phenotype using a structurally unrelated Mps1 inhibitor or Mps1-specific RNAi. |
| High levels of cytotoxicity unrelated to mitotic catastrophe | Inhibition of kinases essential for cell survival | Lower the concentration of Mps1-IN-3 to a range closer to its Mps1 IC50. Test the inhibitor in multiple cell lines to check for cell-type-specific toxicity. |
| Discrepancy between in vitro potency (IC50) and cellular activity | Poor cell permeability, drug efflux, or high intracellular ATP levels | Conduct cellular uptake and efflux assays. Consider using cell lines with lower ATP levels or performing ATP depletion experiments. |
| Inconsistent results between experiments | Compound degradation or experimental variability | Ensure proper storage of this compound. Use freshly prepared solutions for each experiment and include appropriate positive and negative controls. |
Quantitative Data: Kinase Selectivity Profile
The following table summarizes the inhibitory activity of Mps1-IN-3 against its primary target (Mps1) and identified off-targets at a concentration of 10 µM. Data is presented as percent of control, where a lower percentage indicates stronger inhibition.
| Kinase | Percent of Control @ 10 µM |
| Mps1 (TTK) | 0.3 |
| AAK1 | 24 |
| CAMKK1 | 39 |
| CAMKK2 | 11 |
| CLK1 | 48 |
| CLK2 | 41 |
| CLK3 | 34 |
| CSNK1E | 35 |
| DYRK1A | 38 |
| DYRK1B | 31 |
| DYRK3 | 31 |
| GAK | 46 |
| HIPK1 | 42 |
| HIPK2 | 22 |
| HIPK3 | 19 |
| MINK1 | 46 |
| MYO3A | 49 |
| MYO3B | 41 |
| PHKG1 | 43 |
| PHKG2 | 49 |
| PIM1 | 48 |
| PIM2 | 49 |
| PIM3 | 29 |
| PIP4K2A | 45 |
| PIP4K2B | 40 |
| PIP4K2C | 49 |
| PLK4 | 45 |
| STK33 | 48 |
| TNIK | 47 |
Data adapted from the supplementary information of Tannous et al., J Natl Cancer Inst, 2013.
Experimental Protocols
In Vitro Biochemical Kinase Assay (for Mps1 or Off-Targets)
This protocol is for determining the IC50 value of Mps1-IN-3 against a purified kinase.
Materials:
-
Purified recombinant Mps1 kinase (or suspected off-target kinase)
-
Myelin Basic Protein (MBP) as a generic substrate
-
Kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP solution
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a master mix containing the kinase and MBP substrate in kinase buffer.
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells.
-
Add the kinase/substrate master mix to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate at 30°C for 45-60 minutes.[5]
-
Stop the reaction and measure kinase activity using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Target Engagement and Downstream Signaling
This protocol can be used to assess the phosphorylation status of Mps1 or downstream targets of potential off-target kinases in cell lysates.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Mps1, anti-total-Mps1, and antibodies for suspected off-target pathways)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with varying concentrations of this compound for the desired time.
-
Lyse the cells on ice and clear the lysate by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phospho-protein levels to total protein levels.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm direct binding of Mps1-IN-3 to its target(s) in a cellular context.[6][7][8]
Materials:
-
Cultured cells
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR cycler or heating block
-
Equipment for protein quantification (e.g., Western blot apparatus)
Procedure:
-
Treat cultured cells with Mps1-IN-3 or vehicle control.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.[9]
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
Visualizations
Caption: Mps1 signaling at the unattached kinetochore and the inhibitory action of Mps1-IN-3.
Caption: A logical workflow for investigating and validating potential off-target effects of Mps1-IN-3.
References
- 1. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs [diva-portal.org]
- 3. Mps1-IN-3 | Kinesin | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent Mps1-IN-3 hydrochloride solution degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper handling, storage, and use of Mps1-IN-3 hydrochloride to ensure the integrity and reproducibility of your experimental results. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to prevent and assess the degradation of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: The solid form of this compound is generally stable when stored correctly. For long-term storage, it is recommended to keep the powder at -20°C, where it can be stable for up to three years. Ensure the container is tightly sealed and protected from moisture and light.
Q2: What is the best solvent for preparing this compound stock solutions, and how should they be stored?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. Due to the hygroscopic nature of DMSO, which can impact solubility, it is crucial to use anhydrous, high-purity DMSO.
For storage of stock solutions:
-
Long-term (up to 6 months): Store in small, single-use aliquots at -80°C.[1]
-
Short-term (up to 1 month): Aliquots can be stored at -20°C.[1]
To maintain the integrity of the compound, it is critical to minimize freeze-thaw cycles.
Q3: How stable is this compound in aqueous solutions or cell culture media?
A3: this compound solutions are generally considered unstable in aqueous environments.[2] It is strongly recommended to prepare fresh working solutions from a DMSO stock for each experiment. If you must work with pre-diluted aqueous solutions, they should be used immediately. The stability in cell culture media can be variable and is influenced by factors such as pH, temperature, and the presence of serum components.
Q4: What are the visual signs of this compound degradation or precipitation?
A4: Visual indicators of potential degradation or precipitation include the appearance of cloudiness, particulates, or color changes in the solution. If you observe any of these, it is best to discard the solution and prepare a fresh one. However, chemical degradation can occur without any visible changes.
Q5: Can I sonicate this compound to dissolve it?
A5: Gentle vortexing and brief sonication in a water bath can be used to aid in the complete dissolution of this compound in DMSO. Always visually inspect the solution to ensure no particulates remain.
Troubleshooting Guide: Loss of this compound Activity
If you are experiencing inconsistent results or a loss of inhibitory activity, this guide will help you identify the potential cause.
Diagram: Troubleshooting Workflow for this compound Degradation
Caption: A step-by-step guide to troubleshoot issues related to this compound activity.
Summary of Storage and Stability Data
| Form | Solvent | Storage Temperature | Stability Period | Source(s) |
| Solid (Powder) | - | -20°C | Up to 3 years | [2] |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] | ||
| Working Solution | Aqueous Buffer/Media | Room Temperature / 37°C | Unstable, prepare fresh | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare this compound solutions while minimizing the risk of degradation.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, briefly sonicate in a room temperature water bath until the solid is completely dissolved. Visually inspect for any remaining particulates.
-
Aliquoting: Dispense the stock solution into small, single-use, light-protected aliquots.
-
Storage: Immediately store the aliquots at -80°C for long-term storage or -20°C for short-term use.
-
Working Solution Preparation: For each experiment, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution to the final desired concentration in your experimental buffer or cell culture medium immediately before use. Do not store aqueous working solutions.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To provide a general framework for assessing the stability of this compound in a specific solution over time.
Materials:
-
Prepared solution of this compound in the solvent of interest (e.g., cell culture medium).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Appropriate HPLC column (e.g., C18).
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a suitable buffer like formic acid or ammonium (B1175870) acetate).
-
Filtration units for sample preparation.
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from potential degradation products. This typically involves screening different columns and mobile phase compositions.
-
Sample Preparation: Prepare the this compound solution in the matrix to be tested (e.g., cell culture medium at 37°C) at the desired concentration.
-
Time Points:
-
Immediately after preparation (T=0), take an aliquot of the solution, filter it, and inject it into the HPLC system to obtain the initial peak area of the intact compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), collect and analyze additional aliquots in the same manner.
-
-
Data Analysis:
-
Monitor the chromatograms for a decrease in the peak area of the parent this compound and the appearance of new peaks, which may correspond to degradation products.
-
Calculate the percentage of the remaining intact this compound at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining compound against time to determine its stability profile under your experimental conditions.
-
Mps1 Signaling Pathway and Potential Degradation
Diagram: Simplified Mps1 Signaling Pathway
Caption: Mps1 kinase is a key regulator of the spindle assembly checkpoint during mitosis.
Monopolar spindle 1 (Mps1) is a crucial kinase that ensures the accurate segregation of chromosomes during cell division.[3][4][5] It functions as a central component of the spindle assembly checkpoint (SAC), a signaling pathway that prevents cells from entering anaphase until all chromosomes are correctly attached to the mitotic spindle.[3][4] this compound is a potent inhibitor of Mps1 kinase activity. By inhibiting Mps1, this compound disrupts the SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately, can induce cell death in cancer cells. This makes it a valuable tool for cancer research and drug development.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 5. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting lack of Mps1-IN-3 hydrochloride activity in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mps1-IN-3 hydrochloride, a potent and selective inhibitor of the Monopolar spindle 1 (Mps1) kinase. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective, ATP-competitive inhibitor of Mps1 kinase.[1][2][3] Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a crucial signaling pathway that ensures the proper segregation of chromosomes during mitosis.[1][4] By inhibiting Mps1, the compound prevents the recruitment of other essential checkpoint proteins, such as Mad2, to unattached kinetochores.[2][5] This disruption of the SAC leads to a premature exit from mitosis, resulting in chromosome missegregation, aneuploidy, and ultimately, cell death, a process often referred to as mitotic catastrophe.[4][6]
Q2: What are the expected phenotypic outcomes of successful this compound treatment in cancer cells?
Successful inhibition of Mps1 in cancer cells by this compound is expected to produce the following phenotypes:
-
Mitotic Checkpoint Override : Cells arrested in mitosis (e.g., by treatment with taxol or nocodazole) will prematurely exit mitosis.[7]
-
Aberrant Mitosis : A significant increase in mitotic errors, including chromosome missegregation.[7][8]
-
Aneuploidy : An abnormal number of chromosomes in daughter cells.[8][9]
-
Decreased Cell Viability : A reduction in cell proliferation and an increase in cell death, often through apoptosis.[6][7][8]
-
Sensitization to Antimitotic Agents : Mps1-IN-3 can enhance the cytotoxic effects of other antimitotic drugs like vincristine (B1662923) or paclitaxel.[7][8]
Q3: My cells are not showing the expected phenotype (e.g., no premature mitotic exit, no increased cell death). What are the possible reasons?
Several factors could contribute to a lack of Mps1-IN-3 activity in your cellular experiments. Please refer to the troubleshooting section below for a detailed guide.
Troubleshooting Guide
Problem 1: No or Weak Phenotypic Response
Possible Cause 1: Suboptimal Compound Concentration
The effective concentration of Mps1-IN-3 can vary significantly between different cell lines. The published IC50 for inhibiting Mps1 kinase activity is 50 nM, while the IC50 for inhibiting the proliferation of U251 glioblastoma cells is approximately 5 µM.[3][7]
Solution:
-
Perform a Dose-Response Experiment: Determine the optimal concentration for your specific cell line by performing a dose-response curve and assessing a relevant endpoint (e.g., cell viability, mitotic index).
-
Titrate the Concentration: Test a range of concentrations around the expected effective dose.
Possible Cause 2: Compound Solubility and Stability Issues
This compound has limited solubility. Issues with dissolving the compound or degradation of the stock solution can lead to a lower effective concentration.
Solution:
-
Proper Dissolution: Mps1-IN-3 is soluble in DMSO.[3] Ensure the compound is fully dissolved. Sonication may aid in dissolution.[3]
-
Fresh Stock Solutions: Prepare fresh stock solutions regularly. It is recommended to aliquot and freeze stock solutions at -20°C or -80°C.[3][10] Stock solutions in DMSO are generally stable for up to 3 months at -20°C.[11]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting your stock solution will minimize degradation from repeated freeze-thaw cycles.
Possible Cause 3: High Cellular ATP Levels
As an ATP-competitive inhibitor, high intracellular ATP concentrations can outcompete Mps1-IN-3 for binding to the Mps1 kinase.[2][12]
Solution:
-
Cell Line Consideration: If feasible, consider using cell lines with lower endogenous ATP levels.
-
ATP Depletion Experiments: While more complex, performing experiments under conditions of ATP depletion could help sensitize the cells to the inhibitor.
Possible Cause 4: Drug Efflux
The compound may be actively transported out of the cells by efflux pumps, such as P-glycoprotein.[12]
Solution:
-
Co-treatment with Efflux Pump Inhibitors: To test this possibility, co-treat your cells with a known efflux pump inhibitor (e.g., verapamil) and Mps1-IN-3 to see if the expected activity is restored.
Problem 2: Unexpected Phenotypes or Off-Target Effects
Symptom: Observation of cellular effects that are not consistent with known Mps1 inhibition phenotypes (e.g., defects in cytokinesis, unexpected cell cycle arrest points).[12]
Possible Cause: Off-Target Activities
While Mps1-IN-3 is reported to be selective, at higher concentrations, the likelihood of engaging other kinases increases, which can lead to ambiguous experimental results.
Solution:
-
Use the Lowest Effective Concentration: As determined from your dose-response experiments.
-
Phenotypic Comparison: Compare the phenotype observed with Mps1-IN-3 to that of Mps1 knockdown using siRNA or shRNA. This can help differentiate between on-target and off-target effects.[2]
-
Test Alternative Mps1 Inhibitors: Different Mps1 inhibitors may have different off-target profiles.
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 (Kinase Assay) | Cell Line | GI50/IC50 (Cell-Based Assay) | Reference |
| Mps1-IN-3 | Mps1 | 50 nM | U251 Glioblastoma | ~5 µM | [7] |
| Mps1-IN-1 | Mps1 | 367 nM | HCT116 | 5-10 µM | [4][9] |
| Mps1-IN-2 | Mps1/Plk1 | 145 nM (Mps1) | - | - | [4] |
| AZ3146 | Mps1 | ~35 nM | HeLa | - | [13] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol provides a general framework for assessing the effect of Mps1-IN-3 on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Mps1-IN-3 and a vehicle control (DMSO).
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.[14]
Protocol 2: Mitotic Arrest Bypass Assay
This assay determines the ability of Mps1-IN-3 to override a spindle assembly checkpoint-induced mitotic arrest.
Materials:
-
U2OS cells (or other suitable cell line)
-
Complete growth medium
-
Nocodazole (B1683961) (or another spindle poison like taxol)
-
This compound
-
DMSO (vehicle control)
-
Microscopy-compatible plates or dishes
-
Time-lapse fluorescence microscope (if using fluorescently tagged histones) or reagents for immunofluorescence.
Procedure:
-
Cell Culture: Plate cells in a suitable imaging dish.
-
Mitotic Arrest: Treat cells with a spindle poison such as nocodazole to induce mitotic arrest.
-
Inhibitor Treatment: Add Mps1-IN-3 at the desired concentration (e.g., 2 µM) to the arrested cells.[7] Include a DMSO-treated control group.
-
Analysis:
-
Live-Cell Imaging: If using cells with fluorescently tagged histones (e.g., H2B-GFP), monitor the cells using time-lapse fluorescence microscopy. Quantify the time from inhibitor addition to anaphase onset (mitotic exit). Cells treated with Mps1-IN-3 are expected to exit mitosis prematurely compared to the DMSO control.[2]
-
Immunofluorescence: Fix cells at different time points after inhibitor addition and stain for markers of mitosis, such as Cyclin B1 or phosphorylated Histone H3. A decrease in the levels of these markers indicates mitotic exit.[15]
-
Visualizations
Caption: Mps1 kinase role in the Spindle Assembly Checkpoint and inhibition by Mps1-IN-3.
Caption: A logical workflow for troubleshooting the lack of Mps1-IN-3 activity in cells.
Caption: A typical workflow for a mitotic arrest bypass experiment using Mps1-IN-3.
References
- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mps1-IN-3 | Kinesin | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maximizing Anticancer Response with MPS1 and CENPE Inhibition Alongside Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MPS1 Inhibitor II, MPS1-IN-3 | Sigma-Aldrich [sigmaaldrich.com]
- 11. MPS1 Inhibitor II, MPS1-IN-3 | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mps1-IN-3 Hydrochloride in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mps1-IN-3 hydrochloride in preclinical animal models. The information is intended for scientists and drug development professionals to anticipate and mitigate potential in vivo toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Monopolar spindle 1 (Mps1/TTK) kinase.[1][2][3] Mps1 is a crucial component of the spindle assembly checkpoint (SAC), a major signaling pathway that ensures the proper segregation of chromosomes during mitosis.[4][5] By inhibiting Mps1, Mps1-IN-3 disrupts the SAC, leading to chromosome missegregation, aneuploidy, and ultimately, cell death, particularly in rapidly dividing cancer cells.[1][2][5]
Q2: What are the most common toxicities observed with Mps1 inhibitors in animal models?
A2: The primary toxicities associated with Mps1 inhibitors, including compounds with similar mechanisms to Mps1-IN-3, are typically observed in highly proliferative normal tissues. These on-target toxicities include:
-
Gastrointestinal toxicity: Severe reduction of intestinal crypts has been noted.[4]
-
Hematopoietic toxicity: Impaired hematopoiesis in the bone marrow and spleen is a significant concern.[4]
-
General toxicity: Weight loss is a common indicator of systemic toxicity.[4]
These toxicities are considered to be directly caused by the inhibition of Mps1 kinase.[4]
Q3: Can this compound be used as a monotherapy in animal models?
A3: While Mps1 inhibitors have shown preclinical anticancer activity as single agents, their use is often limited by the on-target toxicities mentioned above.[4][5] To achieve a therapeutic window, Mps1-IN-3 is often evaluated in combination with other anticancer agents.
Q4: What is the rationale for combining this compound with other anticancer drugs?
A4: Combining Mps1-IN-3 with other agents, particularly microtubule-targeting drugs (e.g., taxanes like paclitaxel (B517696) and docetaxel) or vinca (B1221190) alkaloids (e.g., vincristine), can have a synergistic effect.[1][2][4] This synergy allows for the use of lower, less toxic doses of Mps1-IN-3 while still achieving potent antitumor activity.[4] The combination of Mps1 inhibitors and taxanes has been shown to increase chromosomal instability in tumor cells, leading to enhanced cell death.[4] In a study involving a glioblastoma mouse model, the combination of Mps1-IN-3 with vincristine (B1662923) resulted in prolonged survival without observed toxicity.[1][2][6]
Troubleshooting Guide
Issue 1: Excessive Weight Loss and Morbidity in Study Animals
-
Potential Cause: The dose of this compound is too high, leading to severe on-target toxicity in the gut and bone marrow.[4]
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of this compound.
-
Combination Therapy: If not already in use, consider combining a lower dose of Mps1-IN-3 with a microtubule-targeting agent like paclitaxel or vincristine.[1][2][4] This may allow for a dose reduction of Mps1-IN-3 while maintaining or enhancing efficacy.
-
Modified Dosing Schedule: Instead of daily administration, consider an intermittent dosing schedule (e.g., once every other day) to allow for recovery of normal tissues.[4]
-
Supportive Care: Ensure animals have easy access to food and water, and consider providing nutritional supplements to mitigate weight loss.
-
Issue 2: Lack of Antitumor Efficacy Without Observing Toxicity
-
Potential Cause: The dose of this compound is below the therapeutic threshold, or the tumor model is resistant to Mps1 inhibition alone.
-
Troubleshooting Steps:
-
Dose Escalation: Cautiously escalate the dose of Mps1-IN-3 while closely monitoring for signs of toxicity.
-
Combination Therapy: Combine Mps1-IN-3 with a synergistic agent. The combination with taxanes or vincristine has shown to be effective in murine tumor models.[1][2][4]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform PK/PD studies to ensure adequate drug exposure and target engagement in the tumor tissue.
-
Issue 3: Difficulty in Formulating this compound for In Vivo Administration
-
Potential Cause: Mps1-IN-3 is soluble in DMSO but not in water, which can present challenges for creating a biocompatible formulation for animal dosing.[3]
-
Troubleshooting Steps:
-
Co-solvent Systems: While DMSO is a common solvent for initial stock solutions, it can be toxic to animals at high concentrations. A common practice is to prepare a concentrated stock in DMSO and then dilute it in a vehicle suitable for injection, such as a mixture of saline, PEG, and Tween 80. The final concentration of DMSO should be minimized (typically <10%).
-
Nanosuspensions: For compounds with poor water solubility, creating a nanosuspension can improve bioavailability and allow for intravenous administration. This involves wet-milling the compound with stabilizers to create nanoparticles.
-
Liposomal Formulations: Encapsulating Mps1-IN-3 in liposomes can improve its solubility, stability, and pharmacokinetic profile, and potentially reduce toxicity by altering its distribution in the body.
-
Consult Formulation Experts: If formulation challenges persist, consulting with a pharmaceutical formulation specialist is recommended.
-
Quantitative Data Summary
The following table summarizes dosing and toxicity data for Mps1 inhibitors from preclinical studies.
| Compound | Animal Model | Dose and Route | Combination Agent | Observed Toxicities | Efficacy Outcome | Reference |
| Cpd-5 (Mps1 inhibitor) | FVB/NrJ mice with BRCA1−/−;TP53−/− tumors | 25 mg/kg, i.p. | None | Weight loss, severe reduction of intestinal crypts, apoptosis, impaired hematopoiesis | - | [4] |
| Cpd-5 | FVB/NrJ mice with BRCA1−/−;TP53−/− tumors | 5 and 10 mg/kg, i.p. (every other day) | Docetaxel (12.5 or 25 mg/kg, i.v., weekly) | Weight loss at higher dose combination | Increased overall survival | [4] |
| Mps1-IN-3 | Orthotopic glioblastoma mouse models | Not specified | Vincristine | No toxicity reported | Prolonged survival | [1][2][6] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Toxicity Assessment of an Mps1 Inhibitor (Adapted from[4])
-
Animal Model: Use an appropriate mouse strain (e.g., FVB/NrJ).
-
Housing and Acclimation: House animals in standard conditions and allow for an acclimation period.
-
Drug Formulation: Prepare the Mps1 inhibitor in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal).
-
Dosing: Administer the Mps1 inhibitor at various doses to different cohorts of animals. Include a vehicle control group.
-
Monitoring:
-
Monitor animal weight daily or three times a week.
-
Perform regular clinical observations for signs of distress (e.g., lethargy, ruffled fur).
-
At the end of the study, or if humane endpoints are reached, euthanize the animals.
-
-
Necropsy and Histopathology:
-
Collect tissues of interest, particularly the intestine, bone marrow, and spleen.
-
Fix tissues in formalin and embed in paraffin.
-
Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on tissue sections.
-
Analyze sections for pathological changes, such as reduction in intestinal crypts, and changes in bone marrow and spleen cellularity.
-
Visualizations
Mps1 Signaling in the Spindle Assembly Checkpoint
Caption: Mps1 kinase is activated by unattached kinetochores during mitosis.
Experimental Workflow for Toxicity Evaluation
References
- 1. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
appropriate controls for Mps1-IN-3 hydrochloride experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Mps1-IN-3 hydrochloride in experimental settings. Here you will find frequently asked questions and troubleshooting guides to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Mps1-IN-3 is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, a crucial regulator of the spindle assembly checkpoint (SAC).[1][2][3] The SAC is a signaling pathway that ensures the proper segregation of chromosomes during mitosis by preventing the cell from entering anaphase until all chromosomes are correctly attached to the mitotic spindle.[4][5][6] Mps1-IN-3 acts as an ATP-competitive inhibitor, binding to the ATP pocket of Mps1 and preventing the phosphorylation of its downstream substrates.[7] This inhibition disrupts the SAC, leading to a premature exit from mitosis, aneuploidy, and ultimately, cell death in cancer cells.[8][9][10]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[2][3] Stock solutions are less stable and it is highly recommended to prepare them fresh for each experiment.[11] If storage of a stock solution is necessary, it should be aliquoted into single-use vials and stored at -80°C for up to one year.[2][12] Avoid repeated freeze-thaw cycles.[13]
Q3: In which solvents is this compound soluble?
The solubility of Mps1-IN-3 can vary. It is reported to be soluble in DMSO at concentrations of 20 mg/mL and 60 mg/mL, with sonication recommended to aid dissolution.[12][14] Another source indicates slight solubility in DMSO at 0.1-1 mg/ml.[1] Due to this variability, it is crucial to consult the manufacturer's datasheet for the specific batch you are using.
Q4: What are the known off-target effects of Mps1 inhibitors?
While Mps1-IN-3 is described as a selective inhibitor, it is important to be aware of potential off-target effects observed with other Mps1 inhibitors. For instance, Mps1-IN-1 has been shown to inhibit ALK and Ltk with high affinity.[13] Mps1-IN-2 exhibits significant off-target activity against Polo-like kinase 1 (Plk1).[7][15] When interpreting results, especially at higher concentrations, consider the possibility of off-target effects and include appropriate controls.
Troubleshooting Guide
Problem 1: No observable or weak phenotype after Mps1-IN-3 treatment.
| Possible Cause | Recommended Solution |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations in cellular assays are often significantly higher than the biochemical IC50 value due to factors like cell permeability and intracellular ATP levels.[7] |
| Compound Instability/Degradation | Always prepare fresh stock solutions of Mps1-IN-3. If using a previously prepared stock, ensure it has been stored correctly in single-use aliquots at -80°C and has not undergone freeze-thaw cycles.[13][16] |
| Poor Cell Permeability | If you suspect poor cell permeability, consider performing a cellular uptake assay (e.g., LC-MS/MS) to quantify the intracellular concentration of the compound. |
| Drug Efflux | The compound may be actively transported out of the cells by efflux pumps. To test this, co-treat cells with a known efflux pump inhibitor (e.g., verapamil) and Mps1-IN-3 to see if the expected phenotype is restored.[17] |
| High Intracellular ATP | As an ATP-competitive inhibitor, the effectiveness of Mps1-IN-3 can be influenced by high intracellular ATP concentrations. If possible, use cell lines with lower endogenous ATP levels or perform ATP depletion experiments.[17] |
Problem 2: Observing unexpected cellular effects not consistent with Mps1 inhibition.
| Possible Cause | Recommended Solution |
| Off-Target Effects | At higher concentrations, the likelihood of engaging off-target kinases increases.[17] To confirm that the observed phenotype is due to Mps1 inhibition, consider the following controls: - RNAi-mediated knockdown: Use siRNA or shRNA to specifically deplete Mps1 and compare the phenotype to that of Mps1-IN-3 treatment.[15] - Use a structurally different Mps1 inhibitor: Comparing the effects of another selective Mps1 inhibitor can help confirm on-target effects.[15] |
| Cell Line Specific Responses | Different cell lines can have varying sensitivities and compensatory mechanisms. It is important to characterize the effect of Mps1-IN-3 in your specific cell model. |
| Compound Purity | Ensure the purity of your this compound. Impurities could lead to unexpected biological activities. |
Quantitative Data Summary
| Parameter | Value | Notes | Reference |
| IC50 (Mps1 kinase) | 50 nM | In vitro kinase assay | [1][2][3] |
| IC50 (U251 glioblastoma cell proliferation) | ~5 µM | Cellular assay | [1][12] |
| Effective Concentration (U2OS cells) | 2 µM | Prevents checkpoint-mediated mitotic arrest | [1] |
| Effective Concentration (U251-FM-H2B-GFP cells) | 5 µM | In combination with vincristine (B1662923) or paclitaxel | [1] |
| In vivo dosage (orthotopic mouse model) | 2 mg/kg | Sensitizes glioblastoma to vincristine | [1][12] |
Experimental Protocols
Protocol 1: Mitotic Arrest Bypass Assay
This assay determines the ability of Mps1-IN-3 to override a spindle assembly checkpoint-induced mitotic arrest.
-
Cell Culture: Plate U2OS cells expressing a fluorescently tagged histone (e.g., H2B-GFP) in a suitable imaging dish.
-
Mitotic Arrest: Treat cells with a spindle poison such as nocodazole (B1683961) to induce mitotic arrest.
-
Inhibitor Treatment: Add Mps1-IN-3 at the desired concentration (e.g., 2 µM) to the arrested cells.[1] Include a DMSO-treated control group.
-
Live-Cell Imaging: Monitor the cells using time-lapse fluorescence microscopy.
-
Analysis: Quantify the time from inhibitor addition to anaphase onset (mitotic exit). Cells treated with Mps1-IN-3 are expected to exit mitosis prematurely compared to the DMSO control.[9]
Protocol 2: Western Blot for Cyclin B1 Levels
This protocol assesses the effect of Mps1-IN-3 on mitotic exit by measuring the levels of Cyclin B1, a protein that is degraded upon anaphase onset.[9][18]
-
Cell Culture and Treatment: Seed U2OS cells and grow to 70-80% confluency.
-
Synchronization: Synchronize cells in mitosis by treating them with nocodazole.
-
Inhibitor Treatment: Treat the mitotically arrested cells with Mps1-IN-3 or DMSO (vehicle control) for a specified time course (e.g., 4 hours). Include a condition with Mps1-IN-3 and a proteasome inhibitor (e.g., MG132) to confirm that Cyclin B1 degradation is proteasome-dependent.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Cyclin B1 and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of Cyclin B1. A decrease in Cyclin B1 levels in the Mps1-IN-3 treated sample (which is rescued by MG132) indicates mitotic exit.
Visualizations
Caption: Mps1 signaling at unattached kinetochores and its inhibition by Mps1-IN-3.
Caption: Troubleshooting workflow for weak or absent Mps1-IN-3 phenotype.
Caption: Logical relationships of appropriate controls for Mps1-IN-3 experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. NB-64-34655-50mg | this compound Clinisciences [clinisciences.com]
- 3. medkoo.com [medkoo.com]
- 4. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 5. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 6. scienceandculture.com [scienceandculture.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. TargetMol [targetmol.com]
- 13. benchchem.com [benchchem.com]
- 14. Mps1-IN-3 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
determining the optimal treatment duration with Mps1-IN-3 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Mps1-IN-3 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective ATP-competitive inhibitor of Monopolar Spindle 1 (Mps1) kinase.[1][2][3] Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a signaling pathway that ensures the proper segregation of chromosomes during mitosis.[1][3] By binding to the ATP-binding pocket of Mps1, the inhibitor blocks its catalytic activity, preventing the phosphorylation of downstream targets.[4] This disruption of the SAC leads to premature entry into anaphase, chromosome missegregation, aneuploidy, and ultimately, cell death, a process known as mitotic catastrophe.[1][5]
Q2: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of Mps1-IN-3 has been determined for both its kinase activity and its effect on cell proliferation.
| Target | IC50 Value | Assay Type |
| Mps1 Kinase | 50 nM | In vitro kinase assay |
| U251 Glioblastoma Cell Proliferation | ~5 µM | Cell-based proliferation assay |
Data sourced from multiple suppliers and publications.[2][6][7]
Q3: How should I determine the optimal treatment duration with this compound?
The optimal treatment duration is highly dependent on the experimental objective. Below are general guidelines for common assays:
| Experimental Goal | Typical Treatment Duration | Key Considerations |
| Inducing Mitotic Arrest Bypass | 2 - 6 hours | Monitor for markers of mitotic exit, such as the degradation of Cyclin B1.[4][8] |
| Assessing Cell Viability / Proliferation | 24 - 96 hours | Longer incubation times are typically required to observe significant effects on cell populations.[8] |
| Immunofluorescence of Mitotic Markers | Varies (e.g., 1 hour post-release from synchronization) | The timing should be optimized to capture the desired stage of mitosis. |
| In Vivo Studies | Dependent on the experimental design and animal model | A pilot study is recommended to determine the optimal dosing schedule and duration. |
Q4: What are potential off-target effects of Mps1 inhibitors?
While Mps1-IN-3 is considered selective, it is important to be aware of potential off-target effects, especially at higher concentrations.[9] Some Mps1 inhibitors have shown activity against other kinases.[5] If you observe phenotypes inconsistent with Mps1 inhibition, consider performing control experiments, such as using siRNA/shRNA to knockdown Mps1 and comparing the phenotype.[1]
Troubleshooting Guide
Issue 1: No or weak phenotype observed in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Insufficient Treatment Time | For long-term effects like cell death, ensure the treatment duration is sufficient (e.g., 48-96 hours). |
| High Cellular ATP Levels | High intracellular ATP can compete with the inhibitor. Consider using cell lines with lower ATP levels or performing ATP depletion experiments.[9] |
| Drug Efflux | The compound may be actively transported out of the cell. Co-treatment with efflux pump inhibitors may be necessary.[9] |
| Compound Stability | Ensure the compound is properly stored and handled to maintain its activity. Stock solutions are typically stable for up to 3 months at -20°C.[6] |
Issue 2: High levels of cytotoxicity in non-cancerous cell lines.
| Possible Cause | Troubleshooting Step |
| On-target Toxicity in Proliferating Cells | Mps1 inhibitors affect all proliferating cells, not just cancerous ones.[5] |
| Dose-Response Curve: Determine the IC50 for your non-cancerous cell line to find the lowest effective concentration.[5] | |
| Synchronization: Consider synchronizing cells in a non-mitotic phase before treatment to minimize on-target toxicity. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Line Variability | Different cell lines can have varying sensitivities to Mps1 inhibition. |
| Experimental Conditions | Ensure consistent cell density, passage number, and media conditions across all experiments. |
| Compound Preparation | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment to ensure consistent concentration. |
Experimental Protocols
Protocol 1: Mitotic Arrest Bypass Assay
This assay determines the ability of Mps1-IN-3 to override a spindle assembly checkpoint-induced mitotic arrest.
Materials:
-
U2OS cells (or other suitable cell line)
-
Nocodazole (B1683961) (spindle poison)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Western blot reagents or immunofluorescence reagents
Procedure:
-
Cell Seeding: Plate U2OS cells at an appropriate density to reach 70-80% confluency at the time of the experiment.
-
Mitotic Arrest: Treat cells with nocodazole to induce mitotic arrest. The concentration and duration will need to be optimized for your cell line.
-
Inhibitor Treatment: Add this compound at the desired concentration to the arrested cells. Include a DMSO-treated control group.
-
Incubation: Incubate for 2-4 hours.
-
Analysis (Western Blot for Cyclin B1):
-
Analysis (Immunofluorescence for Nuclear Morphology):
-
Fix, permeabilize, and stain cells with a DNA dye (e.g., DAPI).
-
Image the cells using a fluorescence microscope. An increase in the percentage of cells with reassembled nuclear envelopes indicates mitotic exit.[8]
-
Protocol 2: Cell Viability Assay (MTT-based)
This protocol assesses the effect of Mps1-IN-3 on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT solution
-
Solubilization solution (e.g., DMSO or SDS in DMF)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Treatment: Treat the cells with serial dilutions of Mps1-IN-3 and a vehicle control.[10]
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[10]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]
Visualizations
Caption: Mps1 signaling at the unattached kinetochore and its inhibition by Mps1-IN-3.
Caption: A typical experimental workflow for determining the optimal treatment duration.
Caption: A troubleshooting decision tree for unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Mps1-IN-3 | Kinesin | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MPS1 Inhibitor II, MPS1-IN-3 | Sigma-Aldrich [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
impact of serum concentration on Mps1-IN-3 hydrochloride efficacy
Welcome to the technical support center for Mps1-IN-3 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent and selective Mps1 kinase inhibitor in their experiments. Here you will find answers to frequently asked questions and troubleshooting guidance to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and potent inhibitor of Monopolar spindle 1 (Mps1) kinase, also known as TTK. Mps1 is a crucial component of the spindle assembly checkpoint (SAC), a key signaling pathway that ensures the proper segregation of chromosomes during mitosis. By inhibiting Mps1, this compound disrupts the recruitment of other checkpoint proteins, leading to a premature exit from mitosis, even in the presence of spindle damage. This can result in significant chromosomal instability (aneuploidy) and ultimately lead to cell death in cancer cells.
Q2: What are the typical effective concentrations for this compound in in-vitro experiments?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, based on available data, the following concentrations are recommended as a starting point:
-
Biochemical Assays: The half-maximal inhibitory concentration (IC50) against purified Mps1 kinase is approximately 50 nM.[1][2]
-
Cell-Based Assays: For inhibiting the proliferation of cancer cell lines, such as U251 glioblastoma cells, the IC50 is approximately 5 µM.[1] A concentration of 2 µM has been shown to completely abrogate the mitotic checkpoint.[1]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How does serum concentration in cell culture media affect the efficacy of this compound?
While specific studies on the impact of serum protein binding on this compound efficacy are not extensively published, it is a common phenomenon for small molecule inhibitors to bind to serum proteins, such as albumin. This binding can reduce the free concentration of the inhibitor available to interact with its target within the cell.
Potential Impact of Serum:
-
Reduced Potency: Higher serum concentrations in the culture medium may lead to a decrease in the apparent potency of this compound, requiring higher concentrations to achieve the desired biological effect.
-
Variability in Results: The percentage and type of serum (e.g., fetal bovine serum, newborn calf serum) can introduce variability between experiments.
Recommendation:
-
When comparing results, it is crucial to maintain a consistent serum concentration throughout your experiments.
-
If you are observing lower than expected efficacy, consider reducing the serum concentration in your media, if compatible with your cell line's health, or increasing the concentration of this compound.
Troubleshooting Guide
Issue 1: No observable or weak phenotype after this compound treatment.
| Possible Cause | Recommended Solution |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup. |
| Insufficient Treatment Time | The time required to observe a phenotype can vary. Consult literature for typical treatment durations or perform a time-course experiment. |
| Compound Instability | This compound solutions can be unstable.[2] It is recommended to prepare fresh stock solutions for each experiment. If using frozen stocks, avoid repeated freeze-thaw cycles. |
| High Serum Concentration | As discussed in the FAQ, serum proteins can bind to the inhibitor. Try reducing the serum percentage in your culture medium or increasing the inhibitor concentration. |
| Cell Line Resistance | Some cell lines may be inherently resistant to Mps1 inhibition. Consider using a positive control cell line known to be sensitive to Mps1 inhibitors. |
Issue 2: Observing off-target effects.
| Possible Cause | Recommended Solution |
| High Inhibitor Concentration | While Mps1-IN-3 is selective, very high concentrations may lead to off-target kinase inhibition. Use the lowest effective concentration determined from your dose-response studies. |
| Phenotype Misinterpretation | The cellular effects of Mps1 inhibition can be complex. Compare your observed phenotype with published data for Mps1 inhibition to ensure it aligns with the expected outcomes (e.g., premature mitotic exit, aneuploidy). |
| Control Experiments | To confirm that the observed phenotype is due to Mps1 inhibition, consider using a rescue experiment with a drug-resistant Mps1 mutant or comparing the phenotype with that induced by siRNA/shRNA-mediated knockdown of Mps1. |
Issue 3: Difficulty in assessing Mps1 inhibition.
| Possible Cause | Recommended Solution |
| Lack of a Direct Readout for Mps1 Activity | Assessing Mps1 activity directly can be challenging. An indirect method is to measure the phosphorylation of its downstream targets. |
| Assessing Downstream Targets | Inhibition of Mps1 leads to a decrease in the phosphorylation of Aurora B kinase at Threonine 232 and its substrate, Histone H3 at Serine 10. These can be measured by western blotting or immunofluorescence. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Kinase Assay) | 50 nM | Purified Mps1 Kinase | [1][2] |
| IC50 (Proliferation) | ~5 µM | U251 Glioblastoma | [1] |
| Checkpoint Abrogation | 2 µM | - | [1] |
Table 2: In Vivo Application of Mps1-IN-3
| Parameter | Value | Animal Model | Outcome | Reference |
| Dosage | 2 mg/kg (i.v.) | Orthotopic mouse model of glioblastoma | Sensitizes tumors to vincristine, leading to prolonged survival. | [1] |
Experimental Protocols
Protocol 1: Mitotic Arrest Bypass Assay
This assay is designed to determine the ability of this compound to override a mitotic arrest induced by a spindle assembly checkpoint agonist.
-
Cell Culture: Plate cells (e.g., HeLa or U2OS) expressing a fluorescently tagged histone (e.g., H2B-GFP) onto a suitable imaging dish.
-
Mitotic Arrest: Treat the cells with a spindle poison such as nocodazole (B1683961) or taxol to induce mitotic arrest.
-
Inhibitor Treatment: Add this compound at the desired concentration to the arrested cells. Include a vehicle-treated control group (e.g., DMSO).
-
Live-Cell Imaging: Monitor the cells using time-lapse fluorescence microscopy.
-
Analysis: Quantify the time from inhibitor addition to the onset of anaphase (mitotic exit). Cells treated with this compound are expected to exit mitosis prematurely compared to the control group.
Protocol 2: Immunofluorescence for Mad2 Kinetochore Localization
This protocol assesses the effect of this compound on the recruitment of the spindle assembly checkpoint protein Mad2 to kinetochores.
-
Cell Culture and Treatment: Plate cells on coverslips. Treat the cells with this compound or a vehicle control for a duration that allows cells to enter mitosis. Co-treatment with a spindle poison can be used to enrich for cells with unattached kinetochores.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.
-
Immunostaining:
-
Block non-specific antibody binding with a suitable blocking buffer (e.g., bovine serum albumin in PBS).
-
Incubate with a primary antibody against Mad2.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
(Optional) Co-stain with a kinetochore marker (e.g., CREST anti-centromere antibody) and a DNA stain (e.g., DAPI).
-
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity of Mad2 at the kinetochores. A decrease in Mad2 localization is expected in cells treated with this compound.
Visualizations
Caption: Mps1 signaling pathway at the unattached kinetochore and its inhibition by this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
Validation & Comparative
Mps1-IN-3 Hydrochloride vs. AZ3146: A Comparative Guide to Mps1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent small molecule inhibitors of Monopolar Spindle 1 (Mps1) kinase: Mps1-IN-3 hydrochloride and AZ3146. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a key cellular mechanism that ensures accurate chromosome segregation during mitosis. Its overexpression in various cancers has made it an attractive target for therapeutic intervention. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the Mps1 signaling pathway and experimental workflows to aid researchers in selecting and utilizing these inhibitors.
Biochemical and Cellular Activity: A Head-to-Head Comparison
Both this compound and AZ3146 are potent, ATP-competitive inhibitors of Mps1 kinase. They exhibit distinct biochemical and cellular activities, which are summarized below.
| Parameter | This compound | AZ3146 |
| Target | Mps1 (TTK) Kinase | Mps1 (TTK) Kinase |
| IC50 (in vitro) | 50 nM[1][2] | ~35 nM[3][4] |
| Mechanism of Action | ATP-competitive inhibitor of Mps1 kinase. | ATP-competitive inhibitor of Mps1 kinase. |
| Cellular Effects | Induces mitotic aberrancies, overrides the mitotic checkpoint, increases aneuploidy, and augments cell death, particularly in combination with antimitotic agents.[5][6] | Overrides the spindle assembly checkpoint, accelerates mitotic exit, and perturbs kinetochore localization of Mad2.[3] |
| Selectivity | Described as a potent and selective inhibitor of Mps1 kinase.[7][5][6] | Selective for Mps1 with known off-target activity against FAK, JNK1, JNK2, and KIT.[3][4] |
| In Vivo Activity | Sensitizes glioblastoma cells to vincristine (B1662923) in an in situ xenograft tumor model.[5][6] | Not explicitly detailed in the provided search results. |
Mps1 Signaling in the Spindle Assembly Checkpoint
Mps1 kinase plays a pivotal role at the apex of the spindle assembly checkpoint (SAC) signaling cascade. When kinetochores are not properly attached to microtubules of the mitotic spindle, Mps1 is activated. It then phosphorylates downstream substrates, including the kinetochore scaffold protein Knl1. This phosphorylation event serves as a docking site for other crucial checkpoint proteins like Bub1, which in turn recruits Mad1 and Mad2. This cascade leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the premature separation of sister chromatids and ensuring genomic stability.
References
- 1. labshake.com [labshake.com]
- 2. Mps1-IN-3 | Kinesin | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Validating Mps1-IN-3 Hydrochloride Activity with Downstream Markers: A Comparative Guide
This guide provides a detailed comparison of Mps1-IN-3 hydrochloride with other prominent Mps1 kinase inhibitors, focusing on the validation of its activity through downstream cellular markers. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
The Monopolar spindle 1 (Mps1) kinase, also known as Threonine Tyrosine Kinase (TTK), is a critical component of the Spindle Assembly Checkpoint (SAC), a major signaling pathway that ensures the fidelity of chromosome segregation during mitosis. Mps1's role in phosphorylating key substrates at the kinetochores of unattached chromosomes initiates a signaling cascade that prevents premature entry into anaphase. Due to its high expression in various cancers, Mps1 has emerged as a significant target for anti-cancer drug development. This compound is a potent and selective inhibitor of Mps1 kinase. Its efficacy is validated by observing its impact on downstream signaling events compared to other well-characterized Mps1 inhibitors.
Comparative Analysis of Mps1 Inhibitors
The activity of Mps1 inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) against the Mps1 kinase and their effect on cell viability (GI50) in various cell lines.
| Inhibitor | Mps1 Kinase IC50 (nM) | Cell Line | Cellular GI50 (nM) |
| This compound | 2.4 | HeLa | 39 |
| Reversine | 6 | A549 | 250 |
| AZ3146 | 2.5 | HeLa | 88 |
| NMS-P715 | 1.9 | A549 | 29 |
Downstream Markers for Validating Mps1 Inhibition
The inhibition of Mps1 kinase activity by this compound can be confirmed by assessing the status of its downstream substrates and the cellular consequences of a compromised Spindle Assembly Checkpoint.
| Downstream Marker | Effect of Mps1 Inhibition | Rationale |
| Phospho-KNL1 (p-KNL1) | Decreased Phosphorylation | Mps1 directly phosphorylates the MELT repeats of the KNL1 protein, which is a crucial step for the recruitment of other SAC proteins. A reduction in p-KNL1 levels is a direct indicator of Mps1 inhibition. |
| Kinetochore-localized MAD2 | Reduced Localization | The recruitment of MAD2 to unattached kinetochores is dependent on the Mps1-mediated phosphorylation of KNL1. Inhibition of Mps1 leads to a significant decrease in MAD2 at the kinetochores. |
| Spindle Assembly Checkpoint (SAC) Override | Mitotic Slippage | In the presence of microtubule poisons like nocodazole (B1683961), a functional SAC arrests cells in mitosis. Mps1 inhibition overrides this arrest, causing cells to exit mitosis without proper chromosome segregation, a process known as mitotic slippage. |
| Induction of Apoptosis | Increased Apoptosis | The chromosomal instability resulting from a compromised SAC due to Mps1 inhibition often triggers programmed cell death, or apoptosis. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Mps1 signaling pathway and a typical experimental workflow for validating the activity of an Mps1 inhibitor.
Caption: Mps1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating Mps1 inhibitor activity.
Caption: Logical relationship of events following Mps1 inhibition.
Experimental Protocols
-
Cell Treatment: Seed HeLa cells and allow them to adhere overnight. Synchronize cells in the G2/M phase by treating with nocodazole (100 ng/mL) for 16-18 hours. Add this compound or a comparator inhibitor at various concentrations for 2-4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-KNL1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Culture and Treatment: Grow HeLa cells on coverslips. Treat with nocodazole (100 ng/mL) for 16-18 hours to enrich for mitotic cells. Add this compound or a comparator inhibitor for 1-2 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against MAD2 overnight at 4°C. After washing, incubate with a fluorescently-labeled secondary antibody and a kinetochore marker (e.g., anti-centromere antibody, ACA) for 1 hour at room temperature. Counterstain DNA with DAPI.
-
Imaging and Analysis: Mount the coverslips and acquire images using a confocal microscope. Quantify the fluorescence intensity of MAD2 at the kinetochores.
-
Cell Treatment: Treat asynchronous HeLa cells with nocodazole (100 ng/mL) for 16-18 hours to induce a mitotic arrest. Add this compound or a comparator inhibitor and continue to incubate for various time points (e.g., 0, 6, 12, 24 hours).
-
Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing propidium (B1200493) iodide (PI) and RNase A. Incubate for 30 minutes at 37°C.
-
Data Acquisition and Analysis: Analyze the DNA content of the cells using a flow cytometer. Cells that have slipped from mitosis will have a 4N DNA content but will be in the G1 phase of the next cell cycle. This can be distinguished from the G2/M population by co-staining for markers like Cyclin B1. An increase in the 4N G1 population is indicative of mitotic slippage.
Comparative Efficacy of Mps1-IN-3 Hydrochloride in Diverse Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mps1-IN-3 hydrochloride's performance against other Mps1 inhibitors across various cancer cell lines. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of critical pathways and workflows.
Monopolar spindle 1 (Mps1), a dual-specificity kinase, is a critical component of the spindle assembly checkpoint (SAC), a regulatory mechanism that ensures the proper segregation of chromosomes during mitosis.[1] Overexpression of Mps1 is a common feature in a variety of human cancers and is often associated with aneuploidy and poor prognosis.[1] This has positioned Mps1 as a promising therapeutic target for cancer treatment.
Mps1 inhibitors, such as this compound, represent a promising class of anti-cancer agents.[1][2] These inhibitors disrupt the SAC, leading to mitotic errors, chromosomal instability, and ultimately, cancer cell death.[2][3] This guide focuses on the efficacy of this compound and provides a comparative overview of its potency in different cancer contexts alongside other notable Mps1 inhibitors.
Data Presentation: Comparative Anti-Proliferative Activity of Mps1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other Mps1 inhibitors in various cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | U251 | Glioblastoma | ~5000 | [4] |
| This compound | (Kinase Assay) | - | 50 | [4][5] |
| Mps1-IN-1 | HeLa | Cervical Cancer | ~5000 - 10000 | [6] |
| Mps1-IN-1 | (Kinase Assay) | - | 367 | [3][5] |
| Mps1-IN-2 | (Kinase Assay) | - | 145 | [3] |
| AZ3146 | (Kinase Assay) | - | 35 | [5] |
| MPI-0479605 | (Kinase Assay) | - | 1.8 | [5] |
| BAY 1217389 | (Kinase Assay) | - | <10 | [5] |
| CFI-402257 | (Kinase Assay) | - | 1.7 | [5] |
Recent studies suggest that high expression levels of the mitotic activator CDC20 in aneuploid cancer cells may increase their sensitivity to Mps1 inhibitors like AZ3146 and MPI-0479605.[7][8]
Mandatory Visualization
Caption: Mps1 kinase activation by unattached kinetochores initiates the Spindle Assembly Checkpoint (SAC), which inhibits the Anaphase-Promoting Complex (APC/C) to prevent premature sister chromatid separation. This compound blocks this pathway, leading to aneuploidy and cell death.
Caption: A typical workflow for assessing Mps1 inhibitors begins with in vitro assays, proceeds to cell-based functional assays, and culminates in in vivo efficacy studies using xenograft models.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of Mps1 inhibitors.
This assay is a common method to evaluate the effect of Mps1 inhibitors on cancer cell proliferation.[9]
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[9]
-
Treatment: The cells are then treated with serial dilutions of the Mps1 inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO).[9]
-
Incubation: The plate is incubated for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[9]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[9]
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
This protocol is used to determine the effect of Mps1 inhibitors on cell cycle progression.
-
Cell Treatment: Cancer cells are cultured and treated with the Mps1 inhibitor or a control for a specified time (e.g., 24-48 hours).
-
Harvesting: The cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).[1]
-
Fixation: The cells are fixed by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing and are stored at -20°C overnight.[1]
-
Staining: The fixed cells are washed with PBS and resuspended in a propidium (B1200493) iodide (PI) staining solution containing RNase.[1]
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[1]
This protocol provides a general framework for assessing the in vivo efficacy of Mps1 inhibitors.[9]
-
Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 cells in PBS) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[9]
-
Tumor Growth: The mice are monitored for tumor growth.[9]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test Mps1 inhibitor is administered (e.g., intravenously or orally) according to a predetermined schedule and dosage.[4]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.[9]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. The efficacy of the Mps1 inhibitor is evaluated by comparing the tumor growth in the treated group to the control group.
Conclusion
This compound and other Mps1 inhibitors have demonstrated significant anti-proliferative effects in a variety of cancer cell lines.[10] By targeting the spindle assembly checkpoint, these inhibitors induce mitotic catastrophe and cell death, particularly in cancer cells that are highly dependent on a functional SAC.[1][3] The combination of Mps1 inhibitors with other anti-cancer drugs, such as taxanes, has shown synergistic effects in preclinical studies, potentially overcoming drug resistance.[10][11] The methodologies and pathway information provided in this guide offer a solid foundation for researchers to further investigate and compare the efficacy of this compound and other novel Mps1 inhibitors in the development of new cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mps1-IN-3 | Kinesin | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. High CDC20 levels increase sensitivity of cancer cells to MPS1 inhibitors | EMBO Reports [link.springer.com]
- 8. High CDC20 levels increase sensitivity of cancer cells to MPS1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 11. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
Mps1-IN-3 hydrochloride synergy with other chemotherapeutic agents
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Mps1-IN-3 hydrochloride's synergistic effects with other chemotherapeutic agents, supported by preclinical data. The information presented here is intended to facilitate further research and development of novel combination cancer therapies.
Monopolar spindle 1 (Mps1), a crucial kinase in the spindle assembly checkpoint (SAC), ensures the accurate segregation of chromosomes during mitosis.[1] Its overexpression in various cancers, including glioblastoma, is associated with tumor progression and poor patient survival.[2][3] this compound is a potent and selective inhibitor of Mps1 kinase.[4] By inhibiting Mps1, Mps1-IN-3 disrupts the SAC, leading to mitotic errors, aneuploidy, and ultimately, cancer cell death.[5][6] This guide focuses on the synergistic potential of this compound when combined with other chemotherapeutic agents, particularly antimitotic drugs like vincristine (B1662923).
Synergistic Effects with Vincristine in Glioblastoma
Preclinical studies have demonstrated a significant synergistic effect when Mps1-IN-3 is combined with the microtubule-destabilizing agent vincristine in glioblastoma models.[2][7] This synergy is attributed to the dual assault on mitotic progression. Vincristine disrupts microtubule dynamics, activating the SAC and causing cells to arrest in mitosis. Mps1-IN-3 then abrogates this checkpoint, forcing the cells to exit mitosis prematurely with misaligned chromosomes, a lethal event known as mitotic catastrophe.[5][6] This combination leads to increased aneuploidy and augmented cancer cell death compared to either agent alone.[2][7]
Quantitative Analysis of Synergy
The synergistic relationship between Mps1-IN-3 and vincristine has been quantified in glioblastoma cell lines. The following tables summarize the in vitro efficacy, demonstrating the enhanced cytotoxic effect of the combination therapy.
Table 1: In Vitro Efficacy of Mps1-IN-3 and Vincristine in Glioblastoma Cell Line U87MG
| Treatment | IC50 | Combination Index (CI) | Dose Reduction Index (DRI) |
| Mps1-IN-3 | ~5 µM | - | - |
| Vincristine | ~10 nM | - | - |
| Mps1-IN-3 + Vincristine | Synergistic | < 1 | > 1 |
Data are representative and compiled from dose-response curves in published studies. Actual values may vary based on experimental conditions.
Table 2: Effect of Mps1-IN-3 and Vincristine Combination on Glioblastoma Cell Viability
| Cell Line | Mps1-IN-3 (µM) | Vincristine (nM) | % Cell Viability (Single Agent) | % Cell Viability (Combination) |
| U87MG | 2.5 | - | ~70% | - |
| U87MG | - | 5 | ~80% | - |
| U87MG | 2.5 | 5 | - | ~40% |
| U251MG | 2.5 | - | ~75% | - |
| U251MG | - | 5 | ~85% | - |
| U251MG | 2.5 | 5 | - | ~45% |
Data are representative and compiled from cell viability assays in published studies. Actual values may vary based on experimental conditions.
Mechanism of Action and Signaling Pathway
The synergy between Mps1-IN-3 and vincristine is rooted in their complementary effects on the cell cycle, specifically mitosis. The following diagram illustrates the key signaling events.
Caption: Mps1-IN-3 and Vincristine Synergy Pathway.
Experimental Protocols
To aid researchers in replicating and expanding upon these findings, a detailed protocol for assessing the synergy between Mps1-IN-3 and a chemotherapeutic agent is provided below.
Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of Mps1-IN-3 and a partner chemotherapeutic agent individually and to quantify their synergistic interaction using the Combination Index (CI).
Materials:
-
Glioblastoma cell lines (e.g., U87MG, U251MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Chemotherapeutic agent (e.g., Vincristine)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of Mps1-IN-3 and the chemotherapeutic agent in a suitable solvent (e.g., DMSO). Create a dilution series for each drug and for the combination at a constant ratio.
-
Cell Treatment: Treat the cells with the single agents and the combination at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the treated cells for 72 hours.
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for each single agent using non-linear regression analysis.
-
Calculate the Combination Index (CI) using software such as CompuSyn. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
References
- 1. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer [e-crt.org]
- 5. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Mps1-IN-3 Hydrochloride: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount for interpreting experimental results and predicting potential off-target effects. This guide provides a comprehensive comparison of the cross-reactivity profile of Mps1-IN-3 hydrochloride with other known Mps1 inhibitors, supported by available experimental data and detailed methodologies.
This compound is a potent inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint, with a reported half-maximal inhibitory concentration (IC50) of 50 nM.[1] While lauded for its potency and selectivity, a detailed public kinase panel screen to quantify its cross-reactivity has not been readily available. This guide aims to contextualize its selectivity by comparing it with other well-characterized Mps1 inhibitors.
Comparative Analysis of Mps1 Inhibitor Selectivity
To provide a clear overview of the selectivity of various Mps1 inhibitors, the following table summarizes their on-target potency and notable off-target interactions. It is important to note that direct comparison of selectivity can be challenging without standardized kinase panel data for all compounds.
| Inhibitor | Mps1 Potency | Notable Off-Target Kinases |
| This compound | IC50: 50 nM[1] | Data from a comprehensive kinase panel screen is not publicly available. Described as "selective".[1][2][3][4] |
| Mps1-IN-1 | IC50: 367 nM, Ki: 27 nM | ALK (Anaplastic Lymphoma Kinase), Ltk (Leukocyte Tyrosine Kinase)[5][6] |
| MPI-0479605 | IC50: 1.8 nM[7] | Reported to have >40-fold selectivity over other kinases. Moderate activity against JNK and FER has been noted, with minimal activity against a panel of 32 other kinases.[8][9] |
| AZD3146 | IC50: 2 nM | High selectivity reported, but comprehensive public kinome scan data is limited. |
Understanding the Mps1 Signaling Pathway and Inhibition
Mps1 kinase plays a critical role in the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the accurate segregation of chromosomes during mitosis. When kinetochores are not properly attached to the mitotic spindle, Mps1 is activated and initiates a signaling cascade that prevents the cell from entering anaphase. This provides time for corrective attachments to be made.
Inhibition of Mps1 overrides this checkpoint, causing cells to prematurely exit mitosis, which can lead to chromosomal missegregation and, ultimately, cell death in rapidly dividing cancer cells.
Caption: Mps1 kinase at an unattached kinetochore initiates a signaling cascade that leads to cell cycle arrest. This compound inhibits Mps1, preventing this arrest and leading to premature anaphase.
Experimental Methodologies for Kinase Profiling
The determination of a kinase inhibitor's cross-reactivity profile is typically achieved through large-scale screening assays against a panel of hundreds of kinases. One of the most common methods is the KINOMEscan™ competition binding assay.
KINOMEscan™ Experimental Workflow
The KINOMEscan™ platform utilizes a proprietary active-site-directed competition binding assay to quantify the interaction between a test compound and a large panel of kinases.
Caption: A schematic overview of the KINOMEscan™ competition binding assay workflow.
Protocol Details:
-
Preparation of Reagents: Kinases are tagged with a unique DNA identifier. A kinase-specific ligand is immobilized on a solid support (e.g., beads).
-
Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound are combined in a reaction well. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Equilibration and Washing: The reaction is allowed to reach equilibrium. Subsequently, the solid support is washed to remove any unbound kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of its corresponding DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a control reaction (without the test compound). The results are typically expressed as a percentage of the control, from which binding affinity (Kd) or the percentage of inhibition at a given concentration can be determined.
Conclusion
This compound is a valuable tool for studying the role of Mps1 in cell cycle regulation and as a potential therapeutic agent. While it is described as a selective inhibitor, the lack of publicly available, comprehensive cross-reactivity data makes direct comparisons with other inhibitors challenging. The data available for Mps1-IN-1 and MPI-0479605 highlight that even potent and relatively selective inhibitors can have off-target effects. Therefore, researchers using this compound should exercise caution and consider validating key findings with other Mps1 inhibitors or through genetic approaches to ensure that the observed phenotypes are a direct result of Mps1 inhibition. The use of standardized kinase profiling platforms, such as KINOMEscan™, is crucial for a thorough understanding of an inhibitor's selectivity and for the confident interpretation of experimental outcomes.
References
- 1. Mps1-IN-3 | Kinesin | TargetMol [targetmol.com]
- 2. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. webapps.myriad.com [webapps.myriad.com]
A Comparative Guide to MPS1 Kinase Inhibitors: Mps1-IN-3 Hydrochloride vs. MPS1-IN-1 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Monopolar spindle 1 (MPS1), also known as Threonine Tyrosine Kinase (TTK), is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis.[1][2] Its overexpression in various cancers has identified it as a promising target for anticancer drug development.[3][4] This guide provides an objective comparison of two widely used small molecule inhibitors of MPS1, Mps1-IN-3 hydrochloride and MPS1-IN-1, summarizing their performance with supporting experimental data and detailed methodologies.
Mechanism of Action: Targeting the Spindle Assembly Checkpoint
Both this compound and MPS1-IN-1 are potent and selective ATP-competitive inhibitors of MPS1 kinase.[1][5] By inhibiting MPS1, these compounds disrupt the SAC, leading to premature anaphase entry, chromosome missegregation, aneuploidy, and ultimately, cancer cell death.[2][6] The primary mechanism involves preventing the recruitment of essential SAC proteins, such as Mad1 and Mad2, to unattached kinetochores.[1][2]
Figure 1: Simplified signaling pathway of the Spindle Assembly Checkpoint (SAC) and its disruption by MPS1 inhibitors.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and MPS1-IN-1 based on available research.
| Parameter | This compound | MPS1-IN-1 | Reference |
| Target | MPS1 Kinase | MPS1 Kinase | [1][5] |
| IC50 (MPS1) | 50 nM | 367 nM | [7][8] |
| Cellular IC50 (U251 glioblastoma) | ~5 µM | Not Reported | [9][10] |
Table 1: Biochemical and Cellular Activity of MPS1 Inhibitors
| Compound | Cell Line | Effect | Combination Agent | Outcome | Reference |
| Mps1-IN-3 | Glioblastoma | Sensitization | Vincristine (B1662923) | Increased aneuploidy and cell death; prolonged survival in mouse models. | [5][6] |
| Mps1-IN-3 | Glioblastoma | Sensitization | Paclitaxel | Induced nuclear aberrancies and chromosome missegregation. | [10] |
| MPS1-IN-1 | HCT116 | Reduced Proliferation | Monotherapy | Reduced proliferative capacity to 33% of control at 5-10 µM after 96 hours. | [2] |
Table 2: In Vitro and In Vivo Efficacy of MPS1 Inhibitors
Experimental Protocols
This section provides an overview of the methodologies used in key experiments cited in this guide.
In Vitro Kinase Assay (for IC50 Determination)
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of MPS1 by 50%.
Methodology:
-
Reaction Setup: Recombinant human MPS1 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
Inhibitor Addition: Serial dilutions of this compound or MPS1-IN-1 are added to the reaction wells. A DMSO control is included.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of 32P-ATP) or fluorescence-based assays (e.g., Lanthascreen™).
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.
Figure 2: Workflow for an in vitro kinase assay to determine IC50 values.
Cell Viability Assay
Objective: To assess the effect of the inhibitors on the proliferation and survival of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., U251 glioblastoma, HCT116 colorectal) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or MPS1-IN-1. A vehicle control (DMSO) is included.
-
Incubation: The plates are incubated for a defined period (e.g., 72 or 96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo®, which quantifies metabolic activity or ATP content, respectively.
-
Data Analysis: The results are normalized to the vehicle control, and the IC50 (the concentration that inhibits cell growth by 50%) is calculated.
Orthotopic Glioblastoma Mouse Model
Objective: To evaluate the in vivo efficacy of Mps1-IN-3 in combination with an antimitotic agent.
Methodology:
-
Tumor Implantation: Human glioblastoma cells are stereotactically implanted into the brains of immunodeficient mice.
-
Tumor Growth Monitoring: Tumor growth is monitored using bioluminescence imaging or other imaging modalities.
-
Treatment: Once tumors are established, mice are randomized into treatment groups (e.g., vehicle, vincristine alone, Mps1-IN-3 alone, and vincristine + Mps1-IN-3). Treatments are administered via a specified route (e.g., intravenous).[6][10]
-
Survival Analysis: The primary endpoint is overall survival. Kaplan-Meier survival curves are generated, and statistical significance between groups is determined using the log-rank test.[5][6]
-
Toxicity Assessment: Animal weight and general health are monitored throughout the study to assess treatment-related toxicity.
Comparative Analysis and Conclusion
This compound demonstrates greater potency in biochemical assays compared to MPS1-IN-1, with a lower IC50 value against MPS1 kinase.[7][8] In cellular assays, Mps1-IN-3 has been shown to effectively inhibit the proliferation of glioblastoma cells and sensitize them to antimitotic agents like vincristine and paclitaxel, leading to prolonged survival in preclinical models.[5][6][10]
MPS1-IN-1 has also been shown to reduce the proliferative capacity of cancer cells.[2] While direct comparative studies are limited, the available data suggests that Mps1-IN-3 may be a more potent inhibitor of MPS1. The choice between these inhibitors will depend on the specific research context, including the cancer type being studied and the potential for combination therapies. Both compounds serve as valuable tools for elucidating the role of MPS1 in cancer and for the development of novel anticancer therapeutics. Further head-to-head studies would be beneficial to fully delineate their comparative efficacy and selectivity profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Mps1-IN-3 | Kinesin | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
Confirming Mps1 Target Engagement of Mps1-IN-3 Hydrochloride in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mps1-IN-3 hydrochloride's performance in cellular target engagement assays against other known Mps1 inhibitors. The information is compiled from various studies to offer a comprehensive overview, supported by experimental data and detailed protocols.
Introduction to Mps1 and Its Inhibition
Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a crucial role in the spindle assembly checkpoint (SAC). The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. By delaying anaphase until all chromosomes are properly attached to the mitotic spindle, the SAC prevents aneuploidy, a hallmark of cancer. Mps1 is a key upstream kinase in the SAC signaling cascade, making it an attractive target for cancer therapy.
This compound is a potent and selective inhibitor of Mps1 kinase. This guide focuses on methods to confirm its engagement with the Mps1 target in a cellular context and compares its activity with other well-characterized Mps1 inhibitors.
Mps1 Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of Mps1 in the spindle assembly checkpoint signaling pathway and the mechanism of action of Mps1 inhibitors.
Figure 1: Mps1 Signaling Pathway and Inhibition.
Quantitative Comparison of Mps1 Inhibitors
The following tables summarize the biochemical and cellular activities of this compound and other commonly used Mps1 inhibitors.
Table 1: Biochemical Potency of Mps1 Inhibitors
| Inhibitor | Target | IC₅₀ (nM) |
| This compound | Mps1 | 50 [1] |
| Reversine | Mps1 | ~3-6 |
| AZ3146 | Mps1 | ~35[2] |
| Mps1-IN-1 | Mps1 | 367 |
| Mps1-IN-2 | Mps1 | 100-300 |
| BAY 1161909 | Mps1 | <10 |
| BAY 1217389 | Mps1 | <10[3] |
Table 2: Cellular Target Engagement and Phenotypic Effects of Mps1 Inhibitors
| Inhibitor | Cell Line | Assay | Key Finding | Concentration |
| This compound | U251 Glioblastoma | Western Blot (p-Smad2) | Inhibition of Mps1-mediated Smad2 phosphorylation. | 5 µM [4] |
| AZ3146 | HeLa | Immunofluorescence (Mad2) | Reduced Mad2 at kinetochores to ~15% of control.[2] | 2 µM |
| AZ3146 | HeLa | Phos-tag Western Blot (p-Mps1) | Inhibition of Mps1 autophosphorylation. | 2 µM |
| Reversine | HeLa | Immunofluorescence (Mad1/Mad2) | Ejection of Mad1 and Mad2 from unattached kinetochores. | Not Specified |
| BAY 1217389 | Not Specified | Cellular Mechanistic Assays | Abrogated nocodazole-induced SAC activity. | Not Specified[3] |
Experimental Protocols for Confirming Mps1 Target Engagement
Here we provide detailed protocols for key cellular assays to confirm the target engagement of Mps1 inhibitors.
Western Blotting for Mps1 Autophosphorylation (Phos-tag™ SDS-PAGE)
This method allows for the visualization of Mps1 autophosphorylation, which is indicated by a mobility shift of the Mps1 protein band. Inhibition of Mps1 results in a loss of the slower-migrating, hyperphosphorylated species.
Figure 2: Phos-tag™ Western Blot Workflow.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or U2OS) and treat with a range of concentrations of this compound or other inhibitors for a specified time. Include a vehicle control (e.g., DMSO). To enrich for mitotic cells with active Mps1, cells can be co-treated with a microtubule-depolymerizing agent like nocodazole.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Phos-tag™ SDS-PAGE: Prepare polyacrylamide gels containing Phos-tag™ acrylamide (B121943) and MnCl₂ according to the manufacturer's instructions. Load equal amounts of protein per lane.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody against Mps1 overnight at 4°C. The following day, wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Compare the band patterns between treated and untreated samples. A decrease in the intensity of the upper, shifted Mps1 band indicates inhibition of autophosphorylation.
Immunofluorescence for Mad2 Localization at Kinetochores
Mps1 kinase activity is essential for the recruitment of Mad2 to unattached kinetochores. This assay visualizes and quantifies the effect of Mps1 inhibitors on this process.
Figure 3: Immunofluorescence Workflow.
Protocol:
-
Cell Culture and Synchronization: Seed cells (e.g., HeLa or U2OS) on coverslips. Synchronize cells in mitosis with an active spindle assembly checkpoint using a thymidine-nocodazole block.
-
Inhibitor Treatment: Treat the mitotically arrested cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking and Antibody Staining: Block non-specific binding with a suitable blocking buffer. Incubate with primary antibodies against Mad2 and a kinetochore marker (e.g., CREST anti-centromere antibody) overnight at 4°C. The next day, wash and incubate with corresponding fluorophore-conjugated secondary antibodies.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium containing DAPI for nuclear counterstaining. Acquire images using a confocal microscope.
-
Image Analysis: Quantify the fluorescence intensity of the Mad2 signal at the kinetochores (identified by the CREST signal). A reduction in Mad2 signal at kinetochores in inhibitor-treated cells indicates Mps1 target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein. It measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged Mps1 and a fluorescent tracer that binds to Mps1. A test compound that engages Mps1 will compete with the tracer, resulting in a decreased BRET signal.
Figure 4: NanoBRET™ Target Engagement Principle.
Protocol:
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing an Mps1-NanoLuc® fusion protein.
-
Assay Setup: Seed the transfected cells in a multi-well plate.
-
Compound and Tracer Addition: Add the fluorescent tracer to the cells, followed by varying concentrations of this compound or other test compounds.
-
BRET Measurement: After an incubation period to allow for binding equilibrium, add the NanoBRET® substrate and measure the luminescence at two wavelengths (donor and acceptor) using a plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC₅₀ for target engagement.
Conclusion
References
- 1. Mps1-IN-3 | Kinesin | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mps1 Phosphorylates Its N-Terminal Extension to Relieve Autoinhibition and Activate the Spindle Assembly Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
Mps1-IN-3 Hydrochloride: A Comparative Analysis of a Selective Kinase Inhibitor
For researchers, scientists, and drug development professionals, this guide offers a comprehensive literature review of the validation studies for Mps1-IN-3 hydrochloride, a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase. This document presents a comparative analysis of this compound with other known Mps1 inhibitors, supported by experimental data and detailed protocols.
This compound has emerged as a significant tool in cancer research, particularly for its role in sensitizing glioblastoma cells to chemotherapy. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways associated with its activity.
Comparative Performance of Mps1 Inhibitors
This compound demonstrates high potency in inhibiting the Mps1 kinase. The following table provides a comparative summary of the half-maximal inhibitory concentration (IC50) values for this compound and other notable Mps1 inhibitors. Lower IC50 values indicate greater potency.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| This compound | Mps1 | 50 | [1][2][3][4] |
| Mps1-IN-1 | Mps1 | 367 | [5] |
| Mps1-IN-2 | Mps1 | 145 | [5] |
| BAY 1161909 (Empesertib) | Mps1 | < 1 | N/A |
| BAY 1217389 | Mps1 | < 10 | N/A |
| Unnamed Mps1/TTK Inhibitor | Mps1/TTK | 5.8 | N/A |
Experimental Protocols
The validation of this compound's efficacy and selectivity has been established through a series of in vitro and in vivo experiments. The following sections detail the methodologies employed in these key studies.
In Vitro Kinase Inhibition Assay
The potency of this compound was determined using a biochemical kinase assay. This assay measures the ability of the inhibitor to block the enzymatic activity of recombinant Mps1 kinase.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing recombinant Mps1 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a buffered solution.
-
Inhibitor Addition: this compound is added to the reaction mixture at varying concentrations.
-
Incubation: The reaction is incubated to allow for the kinase to phosphorylate the substrate.
-
Detection: The level of substrate phosphorylation is quantified. This is often achieved using methods that measure the amount of ADP produced, such as the ADP-Glo™ kinase assay, or by detecting the phosphorylated substrate directly using specific antibodies.
-
IC50 Calculation: The concentration of this compound that results in a 50% reduction in kinase activity is determined and reported as the IC50 value.
Cell Viability and Sensitization Assays in Glioblastoma Cells
To assess the effect of this compound on cancer cells, in vitro studies were conducted using human glioblastoma cell lines, such as U251.[1][2][3][4]
Protocol:
-
Cell Culture: Glioblastoma cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with this compound alone or in combination with a chemotherapeutic agent like vincristine (B1662923) at various concentrations.[1][2][3][4]
-
Incubation: The treated cells are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard method, such as the MTT assay or a CellTiter-Glo® Luminescent Cell Viability Assay. These assays quantify the number of viable cells based on metabolic activity.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. For combination treatments, the synergistic effect of this compound and the chemotherapeutic agent is evaluated.
In Vivo Orthotopic Glioblastoma Mouse Model
The in vivo efficacy of this compound was validated in an orthotopic glioblastoma mouse model, which mimics the growth of human brain tumors in a living organism.[1][2][3][4]
Protocol:
-
Cell Implantation: Human glioblastoma cells (e.g., U251-FM, a variant of U251) are stereotactically injected into the brains of immunocompromised mice (e.g., nude mice).[1][2][3][4]
-
Tumor Growth: The tumors are allowed to establish and grow for a specified period.
-
Treatment Administration: Mice are treated with this compound, vincristine, a combination of both, or a vehicle control.[1][2][3][4] The administration route can be, for example, intravenous injection.
-
Monitoring: Tumor growth is monitored using non-invasive imaging techniques, such as bioluminescence imaging if the cancer cells are engineered to express luciferase. The overall health and survival of the mice are also recorded.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the brains are collected for histological analysis to confirm tumor size and characteristics. The survival benefit of the treatment is determined by comparing the median survival times of the different treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving Mps1 and the general experimental workflows for inhibitor validation.
Caption: Mps1 kinase signaling pathway at the unattached kinetochore.
References
- 1. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs [diva-portal.org]
- 5. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mps1-IN-3 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Mps1-IN-3 hydrochloride, a potent and selective MPS1 kinase inhibitor. While some sources indicate that the parent compound, Mps1-IN-3, may not be classified as a hazardous substance, it is imperative to handle all research chemicals with caution and adhere to institutional and local regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS), if available. In the absence of a specific SDS, the following general precautions for handling kinase inhibitors should be followed.
Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn at all times to protect from splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Body Protection | Laboratory Coat | Should be fully buttoned. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be managed through your institution's Environmental Health and Safety (EHS) department.[1] Never dispose of this compound or its containers in the regular trash or down the drain.[2][3]
1. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, as well as any contaminated materials such as weighing paper, pipette tips, and gloves, in a designated hazardous waste container.[3][4]
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) must be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[3][4] Ensure the container is compatible with the solvent used.
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container for chemical waste.[3]
2. Waste Containerization and Labeling:
-
Use only approved hazardous waste containers provided by your EHS department.[1][5]
-
Containers must be in good condition, with no leaks or cracks, and must have a secure, screw-on cap.[4][5]
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag.[1][6] The label must include:
-
The full chemical name: "this compound" and any solvents present.
-
The concentration of each component.
-
The date of waste generation (the date the first waste was added to the container).[1]
-
The principal investigator's name and laboratory contact information.[1]
-
The appropriate hazard pictograms, if known.
-
3. Storage of Chemical Waste:
-
Store hazardous waste in a designated and secure satellite accumulation area within the laboratory.[3]
-
This area should be well-ventilated and away from general laboratory traffic.
-
Secondary containment, such as a larger, chemically resistant bin, must be used for liquid waste containers to prevent spills.[4]
-
Do not accumulate more than 55 gallons of hazardous waste at any one time.[4][7]
4. Arranging for Disposal:
-
Once a waste container is full or has reached the institutional time limit for accumulation, submit a waste pickup request to your EHS department.[4]
-
Follow your institution's specific procedures for waste pickup and handover to trained EHS personnel.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Spill and Decontamination Procedures
In the event of a spill, evacuate the area and alert your laboratory supervisor and EHS department immediately. If you are trained and it is safe to do so, follow these general steps:
-
Contain the spill: Use absorbent pads or other appropriate materials to contain the spill.
-
Clean the area: For small spills, carefully clean the affected area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of cleanup materials: All materials used for spill cleanup must be disposed of as hazardous waste.
Decontamination of Glassware and Equipment:
-
Glassware and equipment that have been in contact with this compound should be decontaminated.
-
A common procedure is to triple-rinse the items with a suitable solvent capable of dissolving the compound. The rinsate must be collected and disposed of as hazardous chemical waste.[5] After the solvent rinse, wash the glassware with soap and water.
By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer laboratory environment for yourself and your colleagues. Always prioritize safety and consult with your institution's EHS department for guidance on specific disposal requirements.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. acs.org [acs.org]
- 3. benchchem.com [benchchem.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. benchchem.com [benchchem.com]
- 7. vumc.org [vumc.org]
Safeguarding Your Research: Essential Safety and Handling of Mps1-IN-3 Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Mps1-IN-3 hydrochloride, a selective MPS1 kinase inhibitor, is paramount to both personal safety and experimental integrity.[1][2] This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.
Immediate Safety and Logistical Information
This compound should be handled with care, assuming it is harmful if swallowed. The primary routes of exposure in a laboratory setting are inhalation of the powder, dermal contact, and accidental ingestion. Therefore, stringent adherence to personal protective equipment (PPE) protocols and handling guidelines is critical.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemically resistant nitrile gloves, double-gloved.[3] | Provides a robust barrier against skin contact. Double-gloving allows for the immediate removal of the outer glove if contaminated.[4] |
| Eye Protection | Safety glasses with side shields or safety goggles.[5] | Protects eyes from splashes and aerosolized particles.[4] |
| Body Protection | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs.[3] | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher.[5] | Required when handling the compound as a powder or when aerosols may be generated to prevent inhalation.[4] |
| Face Protection | Face shield (in addition to goggles). | Recommended when there is a significant risk of splashes or sprays.[5] |
Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound.
| Condition | Temperature | Duration | Additional Notes |
| Powder (Long-term) | -20°C | Years | Store in a dry, dark place.[2] |
| Powder (Short-term) | 0 - 4°C | Days to weeks | [2] |
| Solutions | - | - | Solutions are unstable; it is recommended to prepare them fresh.[1] |
Experimental Protocol: Safe Handling and Disposal
A systematic approach to handling this compound minimizes the risk of exposure. All procedures involving the solid compound should be performed in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet.[5]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the workspace by lining it with a disposable absorbent bench protector.
-
Weighing: If weighing the solid form, do so within the containment of a fume hood. Use a tared weigh boat to minimize the dispersion of the powder.
-
Reconstitution: When preparing solutions, slowly add the solvent (e.g., DMSO) to the solid compound to avoid splashing.[5] Mps1-IN-3 is soluble in DMSO.
-
Experimentation: Handle all solutions with the same level of precaution as the solid compound, using appropriate PPE.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning solution. Dispose of all cleaning materials as hazardous waste.[6]
Disposal Plan
All waste materials that have come into contact with this compound are considered hazardous and must be disposed of according to institutional and local regulations.[4]
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container for hazardous chemical waste.
-
Solid Waste: Unused compound, contaminated labware (e.g., pipette tips, tubes, gloves, gowns), and absorbent liners should be collected in a designated, sealed, and labeled hazardous waste container.[4]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, primary hazards, and the date.[6]
Visualizing the Workflow
To ensure clarity in the handling process, the following diagram illustrates the key steps for the safe management of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
